Rhizonin A
Descripción
isolated from Rhizopus microsporus
Structure
2D Structure
Propiedades
Número CAS |
85803-92-5 |
|---|---|
Fórmula molecular |
C42H65N7O9 |
Peso molecular |
812.0 g/mol |
Nombre IUPAC |
18-butan-2-yl-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51) |
Clave InChI |
MHYASXKHPXOUMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
Apariencia |
Solid powder |
melting_point |
243 °C |
Otros números CAS |
85803-92-5 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rhizonin A; |
Origen del producto |
United States |
Foundational & Exploratory
The Bacterial Origin and Biological Impact of Rhizonin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhizonin A, a potent hepatotoxic cyclopeptide, was initially misidentified as a mycotoxin produced by the fungus Rhizopus microsporus. However, subsequent research has unequivocally demonstrated that its true origin lies with a bacterial endosymbiont, Burkholderia endofungorum (also referred to as Mycetohabitans endofungorum), residing within the fungal cytosol. This discovery has significant implications for food safety, as Rhizopus species are utilized in the production of various fermented foods. This technical guide provides an in-depth exploration of the origin, biosynthesis, and biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes to serve as a comprehensive resource for the scientific community.
The Symbiotic Origin of a Potent Toxin
This compound was first isolated from a strain of Rhizopus microsporus found on moldy groundnuts in Mozambique.[1][2][3] For years, it was classified as the first mycotoxin to be identified from the Zygomycota class of fungi. However, meticulous scientific investigation revealed a fascinating symbiotic relationship. It is now firmly established that this compound is not a fungal metabolite but is, in fact, produced by endosymbiotic bacteria of the genus Burkholderia that live within the fungal hyphae.[1][2]
-
Curing of the Fungal Host: Treatment of the this compound-producing Rhizopus microsporus with antibiotics resulted in a symbiont-free fungal strain that was incapable of producing the toxin.
-
Isolation and Culture of the Endosymbiont: The bacterial endosymbiont, Burkholderia endofungorum, was successfully isolated from the fungus and grown in pure culture.
-
Independent Toxin Production: Fermentation of the isolated Burkholderia endofungorum in pure culture demonstrated the production of this compound, providing definitive proof of its bacterial origin.
This symbiotic relationship, where a fungus harbors bacteria for toxin production, is a remarkable example of co-evolution and has significant ecological and safety implications.
Biosynthesis of this compound
This compound is a cyclic heptapeptide, and its biosynthesis is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster within the Burkholderia endofungorum genome. A key and unusual component of this compound is the amino acid 3-furylalanine (Fua), which is critical for its toxicity.
Recent studies have elucidated the biosynthetic pathway for Fua, identifying tyrosine and L-DOPA as its precursors. A crucial enzyme in this pathway is the dioxygenase RhzB, which has been shown to be both necessary and sufficient for the formation of Fua.
The biosynthetic process can be visualized as a multi-step enzymatic assembly line.
Quantitative Data
Production Yield
The production of this compound by the bacterial endosymbiont can be achieved in laboratory settings through fermentation. The reported yields vary depending on the strain and culture conditions.
| Producer Strain | Fermentation Volume (L) | Yield of Pure this compound (mg) | Yield (mg/L) | Reference |
| Burkholderia sp. B5 | 20 | 4.9 | 0.245 |
Note: Another study reported a yield of 2.1 g of a crude extract from a 5 L culture of Burkholderia sp. KCTC 11096, from which this compound was subsequently purified; however, the final yield of the pure compound was not specified.
Toxicity Data
This compound is known for its potent hepatotoxicity, causing severe liver damage.
| Test Organism | Route of Administration | Dose | Outcome | Reference |
| Rats | Gavage | 70 mg/kg | Exceeded LD100 |
LD100: Lethal dose for 100% of the test subjects.
Experimental Protocols
Isolation and Culture of Burkholderia endofungorum
-
Aseptically transfer a small mycelial pellet from a liquid culture of Rhizopus microsporus to a microcentrifuge tube containing 0.85% NaCl solution.
-
Mechanically disrupt the mycelium by vigorous pipetting.
-
Centrifuge the suspension to pellet the fungal debris.
-
Plate the supernatant onto a suitable bacterial growth medium (e.g., Tryptic Soy Agar).
-
Incubate at 30°C until bacterial colonies are visible.
-
Isolate and culture single colonies in a liquid medium (e.g., Tryptic Soy Broth).
Fermentation for this compound Production
-
Inoculate a seed culture of Burkholderia endofungorum in a suitable broth medium.
-
Use the seed culture to inoculate a larger production-scale fermenter. A typical production medium consists of:
-
1% Corn Starch
-
0.5% Glycerol
-
1% Gluten Meal
-
1% Dried Yeast
-
1% Corn Steep Liquor
-
1% CaCO₃
-
Adjust pH to 6.5
-
-
Carry out the fermentation at 30°C with aeration and agitation for approximately 36 hours.
Extraction and Purification of this compound
-
Extract the fermentation broth and biomass exhaustively with ethyl acetate.
-
Concentrate the organic extract to obtain a crude residue.
-
Subject the crude extract to open-column chromatography on a reverse-phase stationary phase (e.g., ODS-A) using an aqueous acetonitrile gradient.
-
Further purify the enriched fractions by silica gel column chromatography.
-
Perform final purification by repeated reverse-phase High-Performance Liquid Chromatography (HPLC).
| Parameter | Value |
| Column | Eurospher 100/5-C18 (20 x 250 mm) |
| Mobile Phase | Acetonitrile/Water Gradient (42% to 83% MeCN) |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
Analytical Characterization
This compound is typically identified and characterized using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
| Parameter | Value |
| Detection Wavelength | 220 nm |
| Mass Spectrometry | Electrospray Ionization (ESI) |
| Observed m/z | 834.4679 [M + Na]⁺ |
Biological Effects and Signaling Pathways
The primary toxic effect of this compound is severe hepatotoxicity. In vivo studies in rats have shown that administration of this compound leads to degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and periportal bile-duct proliferation.
The precise molecular signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated. However, based on the observed pathology, it is likely that the toxin disrupts fundamental cellular processes in hepatocytes, leading to cell death. The observed necrosis suggests a mechanism that involves loss of membrane integrity and release of cellular contents, which can trigger an inflammatory response.
Further research is required to pinpoint the specific molecular targets and signaling cascades affected by this compound. Understanding these pathways is crucial for developing potential therapeutic interventions for this compound-induced liver damage and for fully assessing the risks associated with this potent bacterial toxin.
Conclusion and Future Directions
The discovery of the bacterial origin of this compound has reshaped our understanding of this potent toxin and highlights the intricate nature of microbial symbioses. For researchers, scientists, and drug development professionals, this knowledge underscores the importance of considering the entire microbial community (the holobiont) when investigating natural products. While significant progress has been made in understanding the biosynthesis and isolation of this compound, further research is critically needed to elucidate its precise mechanism of action at the molecular level. Identifying the specific cellular targets and signaling pathways affected by this compound will not only provide a deeper understanding of its toxicity but may also open avenues for the development of novel therapeutics and antidotes. The lack of comprehensive cytotoxicity data (IC50 values) across a range of human cell lines, particularly cancer cells, represents a significant knowledge gap that warrants further investigation.
References
- 1. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Bacterial Origin of a Fungal Toxin: A Technical Guide to the Discovery of Rhizonin A in Rhizopus microsporus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal discovery that the hepatotoxic cyclopeptide, Rhizonin A, previously attributed to the fungus Rhizopus microsporus, is in fact a secondary metabolite produced by an endosymbiotic bacterium, Burkholderia rhizoxinica (now classified under the genus Mycetohabitans). This finding has significant implications for mycotoxin research, food safety, and the discovery of novel bioactive compounds from symbiotic microorganisms.
Executive Summary
This compound, a potent hepatotoxin, was first isolated from cultures of the fungus Rhizopus microsporus, a common mold found on food sources like groundnuts.[1][2][3][4] For years, it was considered a mycotoxin. However, subsequent research unequivocally demonstrated that the true producer of this compound is an intracellular bacterial symbiont belonging to the genus Burkholderia.[1] This was established through a series of elegant experiments that involved curing the fungus of its bacterial partner, which resulted in the cessation of toxin production. The definitive proof came from the successful cultivation of the endosymbiont in pure culture and the subsequent isolation of this compound from its fermentation broth. This discovery has reclassified this compound as a bacterial toxin and has opened new avenues for investigating the roles of endosymbionts in the biology and toxicology of their fungal hosts. The biosynthesis of this compound is mediated by a nonribosomal peptide synthetase (NRPS) gene cluster found within the bacterial genome.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from the foundational research on this compound production.
Table 1: this compound Production from Bacterial Endosymbiont Fermentation
| Parameter | Value | Reference |
| Bacterial Culture Volume | 20 liters | |
| Fermentation Time | 36 hours | |
| Crude Extract Yield | 11.2 g |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery of the bacterial origin of this compound.
Fungal and Bacterial Strains and Cultivation
-
Fungal Strain: Rhizopus microsporus van Tieghem (strain cbs112285), the original isolate from moldy groundnuts in Mozambique, was used.
-
Fungal Cultivation Medium: The production medium for the fungus consisted of 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃, with the pH adjusted to 6.5.
-
Fungal Fermentation Conditions: Liquid cultivation was carried out in 500-ml Erlenmeyer flasks containing 100 ml of the production medium. The flasks were incubated at 30°C with orbital shaking at 80 rpm for durations ranging from 2 to 21 days.
-
Bacterial Endosymbiont: The endosymbiotic bacterium was identified as belonging to the genus Burkholderia, later classified as Burkholderia rhizoxinica and Burkholderia endofungorum.
-
Bacterial Cultivation Medium: Bacterial colonies were cultured in Tryptic Soy Broth (TSB) medium.
Isolation of Bacterial Endosymbionts
-
A small mycelial pellet was aseptically collected from a 2-day-old liquid fungal culture.
-
The mycelium was submerged in 500 µl of 0.85% NaCl.
-
The mycelia were mechanically disrupted by pipetting.
-
The suspension was centrifuged for 30 minutes at 13,200 rpm.
-
A loop of the supernatant was plated onto nutrient agar plates.
-
The plates were incubated at 30°C until bacterial colonies were observed.
Generation of a Symbiont-Free Fungal Strain (Curing)
To correlate the presence of the endosymbiont with toxin production, the fungus was "cured" of its bacterial partner using antibiotics. This process involved the alternate cultivation of the fungus in liquid and solid MYA medium containing ciprofloxacin (20 µg/ml) and tetracycline (15 µg/ml). This procedure was repeated multiple times to obtain an aposymbiotic fungal strain.
This compound Isolation and Characterization
-
The broth and biomass from a 36-hour, 20-liter fermentation of the cultured endosymbiont (strain B5) were exhaustively extracted with ethyl acetate.
-
The resulting crude extract (11.2 g) was subjected to open-column chromatography on ODS-A 60-S50 material using an aqueous acetonitrile gradient.
-
The enriched fractions were further purified by chromatography on a silica gel column (Kieselgel 60, 0.040 to 0.063 mm) with a dichloromethane-methanol solvent system.
-
The presence and structure of this compound were confirmed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and comparison with an authentic sample.
Molecular Biology Techniques
-
DNA Isolation: Metagenomic DNA from R. microsporus was isolated using a previously reported method. Plasmid DNA from the bacterial endosymbiont was isolated using an alkaline lysis miniprep procedure.
-
PCR Amplification:
-
The 16S rRNA gene was amplified using universal primers to identify the bacterial endosymbiont.
-
Degenerate primers (5F: ATCGAGCTSGGSGAGATCGAG and 6R: SGAGTGSCCSCCSAGCTCGAA) were used to amplify nonribosomal peptide synthetase (NRPS) gene fragments from both fungal and bacterial DNA.
-
Visualizations
The following diagrams illustrate the key experimental workflow that led to the discovery and the proposed biosynthetic pathway of this compound.
Caption: Experimental workflow demonstrating the bacterial origin of this compound.
Caption: Simplified model of the Nonribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.
Signaling Pathways and Biosynthesis
The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis. This process is carried out by a large, multi-modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). The genes encoding this enzymatic machinery are located in a biosynthetic gene cluster within the genome of the bacterial endosymbiont, Burkholderia rhizoxinica.
The key steps in the NRPS-mediated synthesis of this compound are:
-
Adenylation (A) Domain: This domain selects a specific amino acid precursor and activates it by converting it to an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the T domain, tethering it to the enzyme complex.
-
Condensation (C) Domain: The C domain catalyzes the formation of a peptide bond between the amino acid on the preceding module and the amino acid on the current module, elongating the peptide chain.
-
Modification Domains: Additional domains can modify the growing peptide chain, such as N-methylation, which is observed in this compound.
-
Thioesterase (TE) Domain: Once the full-length linear peptide has been assembled, the TE domain cleaves the peptide from the NRPS complex and often catalyzes its cyclization to form the final cyclic peptide structure of this compound.
The discovery of the rhizonin biosynthesis gene cluster and the elucidation of its pathway provide a genetic basis for monitoring the presence of toxigenic Burkholderia strains in various environments, including food products.
Conclusion
The discovery that this compound is produced by a bacterial endosymbiont within Rhizopus microsporus represents a paradigm shift in our understanding of mycotoxins and fungal-bacterial interactions. This technical guide has provided a comprehensive overview of the key findings, experimental methodologies, and biosynthetic pathways associated with this important discovery. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product discovery, toxicology, and microbial symbiosis, paving the way for further exploration of the chemical diversity and biological roles of endosymbionts.
References
- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 3-Furylalanine in the Structure and Potent Hepatotoxicity of Rhizonin A
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizonin A, a cyclic heptapeptide of bacterial origin, is a potent hepatotoxin whose biological activity is intrinsically linked to the presence of the non-proteinogenic amino acid, 3-furylalanine (Fua). This technical guide provides an in-depth analysis of the structural significance of 3-furylalanine in this compound, detailing its biosynthesis, contribution to cytotoxicity, and the synthetic strategies for its incorporation. The guide consolidates quantitative data on the biological activity of this compound and its analogues, presents detailed experimental protocols for key methodologies, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in natural product synthesis, toxicology, and the development of novel therapeutics.
Introduction
This compound is a mycotoxin originally isolated from the fungus Rhizopus microsporus, which is commonly found on moldy groundnuts. Subsequent research has revealed that this compound is, in fact, produced by endosymbiotic bacteria, Mycetohabitans endofungorum (formerly Burkholderia rhizoxinica), residing within the fungus.[1] The molecule is a cyclic heptapeptide with the structure cyclo-(N-methyl-L-3-furylalanine-L-valine-L-isoleucine-L-leucine-N-methyl-L-alanine-D-3-furylalanine-L-valine).[2]
The toxicity of this compound is critically dependent on the two N-methyl-3-(3-furyl)alanine residues within its macrocyclic structure.[3][4] These unusual amino acids are considered pharmacophores, and their replacement with other residues, such as phenylalanine, leads to a dramatic reduction in cytotoxicity. This guide explores the multifaceted role of 3-furylalanine in the context of this compound's structure and function.
Data Presentation
The quantitative data available for this compound and its analogues are summarized below. A direct comparison of IC50 values for this compound analogues with modified 3-furylalanine residues is not extensively available in the public domain. However, the data clearly indicates the potent cytotoxicity of the natural product.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Rat Primary Hepatocytes | Not Specified | LD100 at 70 mg/kg (in vivo) | |
| This compound | HCT116 | Cell Viability Assay | Weakly active |
Note: The available literature emphasizes the hepatotoxicity of this compound in vivo, with limited specific IC50 data in cultured liver cell lines. The weak activity in HCT116 cells suggests a degree of cell-type specificity for its cytotoxic effects.
Experimental Protocols
Cytotoxicity Assay of this compound on Hepatoma (HepG2) Cells (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxicity of compounds on adherent cell lines.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Heterologous Expression and Purification of Dioxygenase RhzB for 3-Furylalanine Synthesis
This protocol outlines the general steps for producing the key enzyme responsible for 3-furylalanine biosynthesis.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the rhzB gene with a His-tag
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Transformation: Transform the pET-rhzB plasmid into competent E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged RhzB protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Total Synthesis of this compound
A concise nine-step total synthesis of this compound has been reported. The key features of this synthesis involve the strategic formation of the constituent peptide fragments and a final macrolactamization step to form the cyclic structure. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy is outlined below.
Key Synthetic Steps:
-
Synthesis of Protected Amino Acids: Preparation of the N-methylated and 3-furylalanine amino acid building blocks with appropriate protecting groups.
-
Peptide Fragment Coupling: Stepwise coupling of the protected amino acids to form linear peptide fragments.
-
Fragment Condensation: Coupling of the linear peptide fragments to assemble the full-length linear precursor of this compound.
-
Deprotection: Selective removal of protecting groups to prepare for cyclization.
-
Macrolactamization: Intramolecular cyclization of the linear peptide to form the 21-membered ring of this compound.
-
Final Deprotection: Removal of any remaining protecting groups to yield the final natural product.
Visualizations
Biosynthesis of 3-Furylalanine
The biosynthesis of 3-furylalanine (Fua) from L-tyrosine is a key step in the production of this compound. This pathway is initiated by the novel heme-dependent dioxygenase, RhzB.
References
- 1. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rhizonin A: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizonin A is a potent cyclopeptide mycotoxin known for its significant hepatotoxicity. Originally isolated from the fungus Rhizopus microsporus, it is now understood to be produced by its bacterial endosymbiont, Mycetohabitans endofungorum (formerly classified as Burkholderia). This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of toxicity. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a cyclic heptapeptide with a complex structure that contributes to its biological activity. Its chemical identity has been established through various analytical techniques, including mass spectrometry and X-ray crystallography.
Chemical Structure
The chemical structure of this compound is characterized by a seven-amino acid ring. The constituent amino acids are valine, allo-isoleucine, leucine, N-methylalanine, and two units of the unusual amino acid N-methyl-3-(3-furyl)alanine[1]. The presence of the furan-containing amino acid is a notable feature and is believed to be crucial for its toxicity[2].
Molecular Formula: C₄₂H₆₅N₇O₉[3]
Molecular Weight: 811.48 g/mol [3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Melting Point | 243 °C | |
| Solubility | Soluble in dimethylsulfoxide (DMSO) | |
| Further data on solubility in other common solvents like methanol, ethanol, and water is not extensively documented in publicly available literature. | ||
| Spectral Data | ¹H and ¹³C NMR data have been characterized. |
Biological Properties and Toxicity
This compound exhibits potent biological activity, primarily characterized by its severe toxicity to mammals. Its effects on the liver and kidneys are particularly pronounced.
Hepatotoxicity and Nephrotoxicity
In vivo studies in rats have demonstrated that this compound is a potent hepatotoxin and nephrotoxin. Administration of the toxin leads to significant damage to the liver and kidneys. Histopathological examination reveals:
-
Liver: Degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and periportal bile-duct proliferation.
-
Kidneys: Degeneration and necrosis of the renal tubular epithelium.
Acute Toxicity
The acute toxicity of this compound has been evaluated in rats. The lowest dose administered by oral gavage that resulted in 100% mortality (LD₁₀₀) was found to be 70 mg/kg. A precise LD₅₀ value has not been established in the reviewed literature.
| Parameter | Value | Species | Route of Administration | Vehicle | Reference |
| Lowest LD₁₀₀ | 70 mg/kg | Rat | Oral gavage | Dimethylsulfoxide |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying this compound's toxicity is not yet fully elucidated. However, based on its cytotoxic effects, it is hypothesized to induce cell death through apoptosis and the activation of cellular stress pathways.
Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity
Given the observed hepatocyte necrosis, a plausible mechanism involves the induction of overwhelming cellular stress leading to programmed cell death. This could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular responses to stress, and the subsequent initiation of the mitochondrial pathway of apoptosis.
Caption: Hypothetical signaling cascade of this compound-induced hepatotoxicity.
Experimental Protocols
This section outlines the methodologies for key experiments related to the isolation and toxicological evaluation of this compound.
Isolation and Purification of this compound
The production of this compound is carried out by the endosymbiotic bacterium Mycetohabitans endofungorum. The following is a general workflow for its isolation.
Caption: General workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Fermentation: The bacterial symbiont, Mycetohabitans endofungorum, is cultured in a suitable liquid medium to produce this compound.
-
Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate to partition the mycotoxin into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography, often using silica gel, to separate the components based on polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing this compound.
-
Purification: Fractions enriched with this compound are further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structural Elucidation: The structure and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vivo Acute Toxicity Study in Rats
The following protocol is a generalized procedure based on the study that determined the LD₁₀₀ of this compound.
Animals: Young, inbred male rats are used for the study.
Test Substance Preparation: Pure this compound is dissolved in a suitable vehicle, such as dimethylsulfoxide (DMSO), to the desired concentrations.
Administration:
-
Animals are divided into groups, with each group receiving a single dose of this compound at a specific concentration.
-
The test substance is administered via oral gavage.
-
A control group receives the vehicle only.
Observation:
-
Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 10 days).
-
Body weight changes are monitored.
-
At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.
-
Organs, particularly the liver and kidneys, are collected for histopathological examination.
Data Analysis: The dose at which 100% mortality is observed is determined as the LD₁₀₀.
Conclusion and Future Directions
This compound is a potent mycotoxin with significant hepatotoxic and nephrotoxic effects. Its complex chemical structure, particularly the presence of N-methyl-3-(3-furyl)alanine, is key to its biological activity. While its toxic effects are well-documented, the precise molecular mechanisms and signaling pathways involved in its cytotoxicity remain an active area of research. Further investigation into these pathways could provide valuable insights into the development of potential therapeutic interventions for mycotoxicoses and may also offer a deeper understanding of toxin-induced cell death mechanisms. The detailed protocols and data presented in this guide serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
- 1. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Early Studies on the Toxicity of Rhizonin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizonin A, a cyclic heptapeptide mycotoxin, was first isolated from Rhizopus microsporus.[1][2] Early investigations into its biological activity quickly established its potent toxicity, with a primary impact on the liver and kidneys.[1][3] It is now understood that this compound is not a direct fungal metabolite but is produced by bacterial endosymbionts, specifically Mycetohabitans endofungorum (formerly identified as Burkholderia sp.), residing within the fungus.[4] This whitepaper provides a comprehensive technical overview of the foundational studies that first characterized the toxicological profile of this compound.
Quantitative Toxicological Data
The acute toxicity of this compound was primarily evaluated in rodent models. The following table summarizes the key quantitative findings from these early in vivo studies. It is important to note that a precise LD50 value was not determined in the initial published research; however, a dose that resulted in 100% mortality (LD100) was established.
| Parameter | Value | Species | Route of Administration | Reference |
| Lethal Dose (LD100) | >70 mg/kg | Rat (young male, partially inbred albino) | Gavage |
Experimental Protocols
The foundational in vivo toxicity studies of this compound involved the administration of the purified toxin to laboratory animals and subsequent observation for adverse effects and pathological changes.
Acute Toxicity Study in Rats
Objective: To determine the acute lethal dose and identify the primary target organs of this compound toxicity.
Animal Model:
-
Species: Rat
-
Strain: Partially inbred albino
-
Sex: Male
-
Age: Young
Methodology:
-
Test Substance: Pure this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare the dosing solutions.
-
Administration: A single dose of this compound was administered by gavage.
-
Dose Levels: The study included doses of 70, 96, 131, and 180 mg/kg body weight.
-
Observation: Animals were monitored for clinical signs of toxicity and mortality.
-
Pathology: Following euthanasia or death, a comprehensive necropsy was performed. Key organs, particularly the liver and kidneys, were collected, fixed, and processed for light microscopy to evaluate histopathological changes.
Endpoint Assessment:
-
Mortality rates at each dose level.
-
Gross pathological findings.
-
Histopathological examination of liver and kidney tissues.
Histopathological Findings
The primary target organs of this compound toxicity were identified as the liver and kidneys. Microscopic examination revealed severe and characteristic lesions in these organs.
Liver:
-
Hepatocyte Degeneration and Necrosis: Widespread damage to liver cells was observed.
-
Disassociation of Liver Cell Cords: The normal architecture of the liver tissue was disrupted.
-
Periportal Bile-Duct Proliferation: An increase in the number of bile ducts in the portal areas was noted.
Kidneys:
-
Renal Tubular Epithelium Degeneration and Necrosis: Significant damage to the cells lining the kidney tubules was a prominent feature.
Visualization of Experimental Workflow and Toxicological Effects
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the acute toxicity study and the observed pathological consequences of this compound administration.
References
- 1. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db-thueringen.de [db-thueringen.de]
Rhizonin A: A Paradigm Shift in Toxin Classification from Mycotoxin to Bacterial Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhizonin A, a potent hepatotoxic cyclopeptide, was initially identified as a mycotoxin produced by the fungus Rhizopus microsporus. This classification was overturned by seminal research demonstrating its true origin as a metabolite of an endosymbiotic bacterium, Mycetohabitans rhizoxinica (formerly known as Burkholderia rhizoxinica). This guide provides a comprehensive technical overview of this compound, detailing its reclassification, the experimental evidence that rewrote its biological identity, its toxicological profile, and the intricate biosynthetic machinery responsible for its production. This document is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development, offering insights into the complex interactions between microbes and the novel bioactive compounds they produce.
Introduction: The Shifting Identity of a Potent Toxin
Initially isolated from Rhizopus microsporus found on moldy groundnuts in Mozambique, this compound was classified as the first mycotoxin from the Zygomycota class of fungi.[1][2] Its severe hepatotoxicity, leading to a range of hepatic lesions and liver failure in animal models, positioned it as a significant concern for food safety, particularly as related Rhizopus species are utilized in food fermentation processes.[2][3] However, subsequent investigations revealed a fascinating case of mistaken identity, with the true producer being a bacterial endosymbiont residing within the fungal cytosol.[1] This discovery not only reclassified this compound as a bacterial toxin but also highlighted the crucial role of endosymbionts in the chemical ecology and toxicology of their fungal hosts.
Chemical Structure
This compound is a cyclic heptapeptide. Its structure, elucidated by mass spectrometry and X-ray crystallography, is characterized by the presence of several non-proteinogenic amino acids.
The Reclassification of this compound: From Fungal to Bacterial Origin
The paradigm shift in understanding the origin of this compound was driven by a series of meticulous experiments that systematically dismantled the initial mycotoxin hypothesis.
Initial Doubts and the Search for a Bacterial Signature
The structure of this compound suggested its biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS), a class of large enzymes common in both fungi and bacteria. However, initial attempts to identify fungal NRPS genes in the rhizonin-producing strain of R. microsporus were unsuccessful, casting the first shadow of doubt on its fungal origin.
Key Experimental Evidence
A multi-pronged approach provided unequivocal evidence for the bacterial biogenesis of this compound:
-
PCR-based Detection of Bacterial Genes: Using universal primers for bacterial 16S rRNA genes, researchers successfully amplified a 1.5-kb fragment from the total DNA of the rhizonin-producing R. microsporus, confirming the presence of a bacterial endosymbiont. Further sequencing and phylogenetic analysis identified the bacterium as belonging to the genus Burkholderia (now reclassified as Mycetohabitans).
-
Antibiotic Curing of the Fungal Host: Treatment of the rhizonin-producing R. microsporus strain with the antibiotic ciprofloxacin led to the generation of a symbiont-free fungal strain. Subsequent chemical analysis of this "cured" fungus revealed a complete absence of this compound production, establishing a direct correlation between the presence of the endosymbiont and toxin biosynthesis.
-
Isolation and in vitro Culture of the Endosymbiont: The endosymbiotic bacteria were successfully isolated from the fungal host and grown in pure culture.
-
Confirmation of Toxin Production by the Isolated Bacterium: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the culture broth from the isolated Mycetohabitans rhizoxinica confirmed the presence of this compound, providing the definitive proof of its bacterial origin.
Quantitative Toxicological Data
This compound exhibits potent toxicity, primarily targeting the liver and kidneys.
| Parameter | Species | Route of Administration | Value | Observations | Reference(s) |
| Lethal Dose | Rat (partially inbred albino) | Oral gavage | > LD100 at 70 mg/kg | The lowest tested dose of 70 mg/kg resulted in 100% mortality. A precise LD50 value has not been determined but is less than 70 mg/kg. | |
| Hepatotoxicity | Rat | Oral gavage | - | Causes a wide range of hepatic lesions, including hepatocyte degeneration and necrosis, disassociation of liver cell cords, and periportal bile-duct proliferation. | |
| Nephrotoxicity | Rat | Oral gavage | - | Induces degeneration and necrosis of renal tubular epithelium. |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that led to the reclassification of this compound.
Detection of Bacterial Endosymbionts via PCR
-
Objective: To amplify bacterial 16S rRNA genes from the total genomic DNA of Rhizopus microsporus to confirm the presence of an endosymbiont.
-
Methodology:
-
DNA Extraction: Total genomic DNA is extracted from the mycelium of the rhizonin-producing R. microsporus strain.
-
PCR Amplification:
-
Primers: Universal primers targeting conserved regions of the bacterial 16S rRNA gene are used. A commonly used forward primer is 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and a reverse primer is 1492R (5'-TACGGYTACCTTGTTACGACTT-3').
-
PCR Reaction Mix: A standard PCR mix containing the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer is prepared.
-
Thermocycling Conditions: A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis: The PCR products are visualized by agarose gel electrophoresis. The presence of a band of the expected size (approximately 1.5 kb) indicates the presence of bacterial 16S rDNA. The PCR product is then sequenced for phylogenetic identification of the bacterium.
-
Antibiotic Curing of Rhizopus microsporus
-
Objective: To eliminate the bacterial endosymbiont from the fungal host to assess its role in toxin production.
-
Methodology:
-
Cultivation: The rhizonin-producing R. microsporus is cultivated on a suitable agar medium.
-
Antibiotic Treatment: The fungus is subcultured onto fresh media containing the antibiotic ciprofloxacin at a concentration of 0.02 to 0.06 µg/ml.
-
Serial Transfer: The fungus is serially transferred onto fresh antibiotic-containing media for several generations to ensure the complete removal of the endosymbionts.
-
Verification: The absence of the endosymbiont in the cured fungal strain is confirmed by PCR using 16S rRNA primers.
-
Chemical Analysis: The cured fungal strain is then cultivated in a liquid medium, and the culture extract is analyzed by HPLC-MS for the presence of this compound.
-
Isolation and Cultivation of Mycetohabitans rhizoxinica
-
Objective: To isolate the endosymbiotic bacterium from its fungal host and cultivate it in pure culture.
-
Methodology:
-
Fungal Culture: The rhizonin-producing R. microsporus is grown in a liquid medium.
-
Mycelium Homogenization: The fungal mycelium is harvested and gently homogenized to release the intracellular bacteria.
-
Isolation: The homogenate is streaked onto a nutrient-rich bacterial growth medium, such as Tryptic Soy Agar (TSA) or Nutrient Agar.
-
Incubation: The plates are incubated at a temperature suitable for the growth of Burkholderia species (e.g., 30°C).
-
Purification: Individual bacterial colonies are selected and re-streaked to obtain a pure culture.
-
Identification: The identity of the isolated bacterium is confirmed by 16S rRNA gene sequencing.
-
HPLC-MS Analysis of this compound
-
Objective: To detect and quantify this compound in fungal and bacterial culture extracts.
-
Methodology:
-
Sample Preparation: Fungal mycelium or bacterial culture broth is extracted with a suitable organic solvent, such as ethyl acetate. The extract is then dried and redissolved in a solvent compatible with the HPLC mobile phase (e.g., methanol).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or acetic acid, is employed to separate the components of the extract.
-
Detection: A UV detector set at 220 nm is used to monitor the elution of the compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: The mass spectrometer is set to detect the protonated molecule of this compound ([M+H]⁺) and its characteristic fragment ions for confirmation.
-
-
Biosynthesis of this compound
This compound is synthesized by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) encoded by a dedicated gene cluster in Mycetohabitans rhizoxinica.
The Rhizonin Biosynthesis Gene Cluster
The biosynthesis of this compound is governed by a specific gene cluster that includes the core NRPS gene, designated rhzA, and an accessory gene, rhzB, which encodes a dioxygenase.
-
rhzA : This large gene encodes the multi-domain NRPS responsible for the sequential condensation of the constituent amino acids of this compound. The NRPS is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.
-
rhzB : This gene encodes a dioxygenase that is crucial for the formation of the unusual 3-furylalanine residues, a key component of the this compound structure.
Figure 1. Proposed biosynthetic pathway of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by the NRPS enzyme encoded by rhzA. The process begins with the formation of the unusual amino acid 3-furylalanine from tyrosine, a reaction catalyzed by the dioxygenase RhzB. The individual amino acid precursors are then sequentially activated and tethered to the NRPS assembly line. The growing peptide chain is passed from one module to the next, with each module adding its specific amino acid. Finally, the linear heptapeptide is cyclized and released from the enzyme, yielding the mature this compound toxin.
Mechanism of Action and Signaling Pathways
The primary toxic effect of this compound is severe hepatotoxicity. While the precise molecular signaling pathways are not fully elucidated, the observed pathology suggests mechanisms common to other hepatotoxins.
Cellular Effects
-
Hepatocyte Damage: this compound causes direct damage to hepatocytes, leading to cellular degeneration and necrosis. This is histologically observed as a disruption of the normal liver architecture.
-
Oxidative Stress: It is plausible that this compound induces oxidative stress within hepatocytes, leading to the generation of reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Many hepatotoxins disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death.
Figure 2. Putative signaling pathways in this compound-induced hepatotoxicity.
Logical Workflow for the Reclassification of this compound
The reclassification of this compound followed a logical and systematic experimental workflow.
Figure 3. Logical workflow for the reclassification of this compound.
Conclusion and Future Perspectives
The story of this compound is a compelling example of the dynamic nature of scientific discovery and the intricate relationships that exist in the microbial world. Its reclassification from a mycotoxin to a bacterial toxin has profound implications for our understanding of fungal toxicology, food safety, and the untapped potential of microbial symbionts as sources of novel bioactive compounds. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced hepatotoxicity, which could provide valuable insights into drug-induced liver injury. Furthermore, a deeper exploration of the Rhizopus-Mycetohabitans symbiosis may uncover other novel natural products with potential applications in medicine and biotechnology. The continued investigation of such symbiotic relationships is a promising frontier in the search for new therapeutic agents and a deeper understanding of the chemical language of life.
References
The Ecological Significance of Rhizonin A: A Defensive Alliance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizonin A, a potent hepatotoxic cyclopeptide, is a fascinating example of a natural product originating from a complex symbiotic relationship. Initially misidentified as a mycotoxin from the fungus Rhizopus microsporus, it is, in fact, synthesized by endosymbiotic bacteria of the genus Burkholderia (also referred to as Mycetohabitans) residing within the fungal cytosol.[1][2][3][4] This guide delves into the ecological role of this compound for its producing bacterium and its fungal host, presenting a comprehensive overview of the current understanding, quantitative data on its toxicity, and detailed experimental protocols to facilitate further research. The evidence strongly suggests that this compound serves as a crucial defensive weapon for the fungal-bacterial holobiont against predation, highlighting a sophisticated co-evolutionary strategy for survival.
The Producer: A Symbiotic Holobiont
This compound is not a product of fungal metabolism but is biosynthesized by Gram-negative bacteria belonging to the genus Burkholderia that live as endosymbionts within the cytoplasm of the fungus Rhizopus microsporus.[1] This symbiotic association is a key aspect of the biology of both organisms. The bacteria find a protected environment and a source of nutrients within the fungal hyphae, while the fungus gains a powerful chemical defense mechanism. The production of this compound is directly linked to the presence of these endosymbionts; if the bacteria are eliminated from the fungus, for example, through antibiotic treatment, the production of the toxin ceases.
dot
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
Initial Reports on the Biological Activity of Rhizonin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizonin A is a cyclic polypeptide that has garnered scientific interest due to its potent biological activity. Initially identified as a mycotoxin produced by the fungus Rhizopus microsporus, subsequent research has unequivocally demonstrated that its true origin lies with a bacterial endosymbiont, Burkholderia endofungorum, residing within the fungus.[1] Structurally, this compound is a cyclopeptide whose toxicity is critically dependent on the presence of 3-furylalanine residues.[2] This guide provides a comprehensive overview of the initial findings on the biological activity of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of putative signaling pathways and experimental workflows.
Quantitative Data on Biological Activity
Table 1: In Vivo Toxicity of this compound in Rats
| Animal Model | Administration Route | Doses Administered (mg/kg) | Outcome | Reference |
| Young male partially inbred albino rats | Gavage (single dose) | 70, 96, 131, 180 | The lowest dose exceeded the LD100, causing 100% mortality. Lesions in the liver and kidneys were observed, ranging from degeneration to necrosis. |
Detailed Experimental Protocols
To characterize the biological activity of a compound such as this compound, a series of standard in vitro assays are typically employed. The following sections detail representative protocols for assessing cytotoxicity, apoptosis, and cell cycle effects.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells on ice for at least 30 minutes or store them at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Visualizations: Workflows and Putative Signaling Pathways
To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for characterizing the biological activity of this compound.
References
Rhizonin A: A Technical Guide to its Discovery, Biological Activity, and Proposed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhizonin A, a cyclic heptapeptide with potent hepatotoxic properties, presents a fascinating case study in the discovery of natural products. Initially misidentified as a mycotoxin produced by the fungus Rhizopus microsporus, subsequent research revealed its true origin to be an endosymbiotic bacterium, Mycetohabitans endofungorum (formerly Burkholderia endofungorum), residing within the fungus. This guide provides a comprehensive overview of the discovery timeline of this compound, its key chemical and biological findings, detailed experimental protocols, and a proposed mechanism for its hepatotoxicity based on established cellular signaling pathways.
Discovery Timeline and Key Findings
The story of this compound's discovery is a compelling example of scientific correction and the intricate relationships within microbial ecosystems.
-
1984: this compound is first isolated from cultures of the fungus Rhizopus microsporus, a common mold found on decaying organic matter. It is classified as a mycotoxin and its potent hepatotoxicity is demonstrated in animal studies.[1]
-
2007: A landmark study overturns the initial understanding of this compound's origin. Researchers demonstrate through a series of experiments, including curing the fungus of its bacterial symbionts and cultivating the bacteria in pure culture, that this compound is, in fact, a product of the endosymbiotic bacterium Burkholderia sp. (now Mycetohabitans endofungorum) living within the fungal hyphae.[2][3][4][5] This finding was significant as it highlighted the potential for endosymbionts to be the true producers of bioactive compounds previously attributed to their host fungi.
-
Post-2007: Subsequent research focuses on the biosynthesis of this compound, particularly the formation of its unusual N-methyl-3-(3-furyl)alanine residues, which are crucial for its toxicity. The biosynthetic gene cluster responsible for this compound production in Mycetohabitans endofungorum has been identified and characterized.
Chemical and Biological Properties
This compound is a cyclic heptapeptide with the following chemical formula: C42H63N7O9. Its structure is characterized by the presence of several non-proteinogenic amino acids, most notably two residues of N-methyl-3-(3-furyl)alanine.
Quantitative Toxicity Data
The primary biological activity of this compound is its potent hepatotoxicity, leading to severe liver damage.
| Parameter | Species | Route of Administration | Value | Reference |
| Lethal Dose (LD100) | Rat | Gavage | >70 mg/kg |
Note: A single dose of 70 mg/kg was found to be 100% lethal in young male partially inbred albino rats.
At present, specific half-maximal inhibitory concentration (IC50) values for this compound against various cell lines are not available in the public domain. Further research is required to quantify its in vitro cytotoxicity.
Experimental Protocols
Cultivation of Mycetohabitans endofungorum
The endosymbiotic bacterium responsible for this compound production can be isolated from its fungal host and cultured independently.
Materials:
-
Rhizopus microsporus culture containing the endosymbiont
-
Sterile saline solution (0.9% NaCl)
-
Tryptic Soy Broth (TSB) medium
-
Tryptic Soy Agar (TSA) plates
-
Centrifuge
-
Incubator
Protocol:
-
Aseptically transfer a small piece of the fungal mycelium to a sterile microcentrifuge tube containing 1 mL of sterile saline solution.
-
Mechanically disrupt the mycelium by vigorous pipetting or vortexing to release the endosymbiotic bacteria.
-
Centrifuge the suspension to pellet the fungal debris.
-
Plate the supernatant onto TSA plates and incubate at 30°C until bacterial colonies appear.
-
Inoculate a single colony into TSB medium and incubate at 30°C with shaking for liquid culture.
Isolation and Purification of this compound
This compound can be isolated from the culture broth of Mycetohabitans endofungorum.
Materials:
-
Large-scale culture of Mycetohabitans endofungorum in production medium (e.g., containing corn starch, glycerol, gluten meal, dried yeast, corn steep liquor, and CaCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Dichloromethane and methanol for chromatography elution
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile and water for HPLC mobile phase
Protocol:
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Redissolve the crude extract in a minimal amount of dichloromethane and apply it to a silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane to fractionate the extract.
-
Analyze the fractions by thin-layer chromatography or HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and further purify them by RP-HPLC using a gradient of acetonitrile in water.
-
Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.
Proposed Mechanism of Hepatotoxicity: A Generalized Pathway
While the specific molecular targets of this compound have not yet been fully elucidated, its observed hepatotoxicity, characterized by hepatocyte degeneration and necrosis, suggests the involvement of common pathways of liver injury. One of the primary mechanisms of toxin-induced liver cell death is through the activation of apoptosis, or programmed cell death. The following section and diagram describe a generalized extrinsic or death receptor-mediated apoptosis pathway, a well-established cascade in liver injury.
Death Receptor-Mediated Apoptosis
This pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas ligand (FasL), to their corresponding death receptors (TNFR1 and Fas) on the surface of hepatocytes. This binding event triggers a cascade of intracellular signaling events that culminate in the activation of executioner caspases, enzymes that dismantle the cell, leading to apoptosis.
Experimental Workflow for Investigating this compound's Mechanism of Action
To elucidate the specific signaling pathway of this compound-induced hepatotoxicity, a series of experiments would be necessary.
Conclusion and Future Directions
The discovery that this compound is a bacterial metabolite has profound implications for the study of natural products and microbial symbiosis. While its hepatotoxic effects are well-documented in vivo, a significant gap remains in our understanding of its in vitro cytotoxicity and the precise molecular mechanisms underlying its toxicity. Future research should focus on determining the IC50 values of this compound in relevant liver cell lines and employing the experimental workflow outlined above to dissect the specific signaling pathways it perturbs. A deeper understanding of its mechanism of action could not only provide valuable insights into toxin-induced liver injury but also potentially inform the development of novel therapeutics, should its cytotoxic properties be harnessed for applications such as anticancer drug development. The unique chemical structure of this compound, particularly the presence of 3-furylalanine, makes it a compelling subject for further investigation.
References
- 1. Apoptosis: a mechanism of acute and chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Cyclopeptide Architecture of Rhizonin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizonin A, a potent hepatotoxic cyclopeptide, presents a fascinating case study in natural product chemistry and biosynthesis. Initially isolated from the fungus Rhizopus microsporus, it was later discovered to be the product of a bacterial endosymbiont, Burkholderia endofungorum (reclassified as Mycetohabitans endofungorum). This guide provides an in-depth technical exploration of the structure, biosynthesis, and biological implications of this compound, tailored for professionals in research and drug development. Through a comprehensive review of spectroscopic data, experimental methodologies, and the underlying biosynthetic pathways, we aim to provide a definitive resource on this unique natural product.
The Cyclopeptide Structure of this compound
This compound is a cyclic heptapeptide, meaning it is composed of seven amino acid residues linked in a circular formation. Its structure is notable for the presence of unusual, non-proteinogenic amino acids, which contribute to its biological activity.
Amino Acid Composition
The constituent amino acids of this compound have been determined through extensive spectroscopic analysis. The composition is as follows:
-
Two residues of N-methyl-3-(3-furyl)alanine: This rare, N-methylated amino acid with a furan moiety is a key feature of this compound and is critical for its toxicity.[1]
-
Two residues of Valine
-
One residue of allo-Isoleucine
-
One residue of Leucine
-
One residue of N-methylalanine
The complete structure was elucidated and confirmed through a combination of mass spectrometry and X-ray crystallography.[2]
Spectroscopic and Crystallographic Data
The precise three-dimensional arrangement of atoms in this compound has been determined, providing crucial insights into its function. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Amino Acid Residue | Position | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| N-Me-Fur-Ala | 1 (C=O) | - | - | 168.3 (s) |
| 2 (α-CH) | 3.63 | dd, 10.3, 3.9 | 67.4 (d) | |
| 3 (β-CH₂) | 3.13 | m | 28.9 (t) | |
| 4 (Fur-CH) | 7.28 | t, 1.7 | 142.9 (d) | |
| 5 (Fur-CH) | 6.29 | dd, 1.9, 0.8 | 109.9 (d) | |
| 6 (Fur-C) | - | - | 124.9 (s) | |
| 7 (Fur-CH) | 7.35 | t, 1.8 | 140.2 (d) | |
| N-CH₃ | 2.85 | s | 32.1 (q) | |
| Val | 1 (C=O) | - | - | 171.5 (s) |
| 2 (α-CH) | 4.25 | d, 9.5 | 58.7 (d) | |
| 3 (β-CH) | 2.15 | m | 30.5 (d) | |
| 4 (γ-CH₃) | 1.05 | d, 6.8 | 19.8 (q) | |
| 4' (γ'-CH₃) | 0.95 | d, 6.8 | 18.5 (q) | |
| allo-Ile | 1 (C=O) | - | - | 170.9 (s) |
| 2 (α-CH) | 4.35 | d, 9.8 | 57.9 (d) | |
| 3 (β-CH) | 1.85 | m | 36.5 (d) | |
| 4 (γ-CH₂) | 1.55, 1.25 | m | 24.8 (t) | |
| 5 (δ-CH₃) | 0.90 | t, 7.4 | 11.2 (q) | |
| 3' (β'-CH₃) | 0.85 | d, 6.9 | 15.2 (q) | |
| Leu | 1 (C=O) | - | - | 172.1 (s) |
| 2 (α-CH) | 4.45 | t, 8.5 | 52.1 (d) | |
| 3 (β-CH₂) | 1.75, 1.65 | m | 40.8 (t) | |
| 4 (γ-CH) | 1.60 | m | 24.9 (d) | |
| 5 (δ-CH₃) | 0.93 | d, 6.5 | 22.9 (q) | |
| 5' (δ'-CH₃) | 0.88 | d, 6.5 | 21.9 (q) | |
| N-Me-Ala | 1 (C=O) | - | - | 170.2 (s) |
| 2 (α-CH) | 4.95 | q, 7.2 | 50.5 (d) | |
| 3 (β-CH₃) | 1.35 | d, 7.2 | 15.8 (q) | |
| N-CH₃ | 2.95 | s | 31.5 (q) |
Data sourced from Partida-Martinez et al., 2007.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| High-Resolution ESI-MS | m/z [M+Na]⁺ = 834.4679 | Electrospray Ionization |
| Calculated Molecular Formula | C₄₂H₆₅N₇O₉ | - |
| Characteristic Fragment Ions | To be determined from MS/MS spectra | Collision-Induced Dissociation |
Data sourced from Partida-Martinez et al., 2007.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 15.456(3) Å, c = 28.987(5) Å |
| Volume | 4532.1(1) ų |
| Z | 4 |
| Density (calculated) | 1.221 Mg/m³ |
| Resolution | 0.77 Å |
| Final R-indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.121 |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures. The following sections detail the methodologies employed in key experiments.
Fermentation and Isolation of this compound from Mycetohabitans endofungorum
-
Cultivation of the Endosymbiont: The bacterial endosymbiont, Mycetohabitans endofungorum, is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions at 30°C for approximately 36 hours in a fermenter.
-
Extraction: The fermentation broth and bacterial biomass are exhaustively extracted with an organic solvent, typically ethyl acetate.
-
Concentration: The organic extract is filtered, dried (e.g., with anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.
-
Initial Purification (Column Chromatography): The crude extract is subjected to open-column chromatography on a reversed-phase stationary phase (e.g., ODS-A) using a water/acetonitrile gradient to separate compounds based on polarity.
-
Further Purification (Silica Gel Chromatography): Fractions enriched with this compound are further purified by chromatography on a silica gel column using a dichloromethane/methanol gradient.
-
Final Purification (Preparative HPLC): The final purification is achieved by repeated cycles of reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient and UV detection at 220 nm.
Structure Elucidation Methodologies
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC, are conducted to determine the connectivity of atoms within the molecule and to assign the specific amino acid residues and their positions in the cyclopeptide ring.
-
X-ray Crystallography: Single crystals of this compound are grown and subjected to X-ray diffraction analysis to determine the precise three-dimensional structure, including the conformation and relative stereochemistry of the molecule.
-
Chiral Analysis of Amino Acids: To determine the absolute configuration (D or L) of the amino acid residues, the purified this compound is hydrolyzed, and the resulting amino acids are derivatized (e.g., with dansyl chloride) and analyzed by chiral HPLC, comparing the retention times to those of authentic standards.
Biosynthesis and Biological Activity
The biosynthesis of this compound is a complex process orchestrated by the bacterial endosymbiont and is central to its biological function.
Biosynthesis by Non-Ribosomal Peptide Synthetase (NRPS)
This compound is synthesized by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] This mode of synthesis is common for the production of complex peptide natural products in microorganisms. The NRPS machinery assembles the cyclopeptide in a stepwise fashion, activating and incorporating each amino acid residue. The biosynthesis of the unique N-methyl-3-(3-furyl)alanine precursor is a key step in the overall pathway.[1]
Hepatotoxicity and Mechanism of Action
This compound is a potent hepatotoxin, causing severe liver damage in animal models.[4] Histopathological studies reveal that exposure to this compound leads to degeneration and necrosis of hepatocytes, disruption of the liver tissue architecture, and periportal bile-duct proliferation. The precise molecular mechanism of its toxicity is an area of ongoing research, but it is understood that the furan-containing amino acid residues are crucial for its cytotoxic effects.
Visualizing Key Processes
To better understand the complex relationships and workflows involved in the study of this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow for Identifying the Bacterial Origin of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]
- 4. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Culturing Burkholderia endofungorum for Rhizonin A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhizonin A is a potent hepatotoxic cyclopeptide that was initially isolated from the fungus Rhizopus microsporus. Subsequent research has revealed that the true producer of this compound is not the fungus itself, but its endosymbiotic bacterium, Burkholderia endofungorum.[1][2] This discovery has opened up avenues for the controlled production of this compound through bacterial fermentation, which is critical for its further study as a potential therapeutic agent or as a tool compound in biomedical research. These application notes provide detailed protocols for the cultivation of Burkholderia endofungorum and the subsequent extraction, purification, and quantification of this compound.
Data Presentation
Table 1: Culture Medium Composition for this compound Production
| Component | Concentration (% w/v) | Role |
| Corn Starch | 1.0 | Primary Carbon Source |
| Glycerol | 0.5 | Secondary Carbon Source |
| Gluten Meal | 1.0 | Nitrogen Source |
| Dried Yeast | 1.0 | Nitrogen and Vitamin Source |
| Corn Steep Liquor | 1.0 | Nitrogen and Growth Factor Source |
| Calcium Carbonate (CaCO₃) | 1.0 | pH Buffering Agent |
Table 2: Cultivation and Fermentation Parameters
| Parameter | Value | Reference |
| Temperature | 30°C | [3] |
| pH | 6.5 | [3][4] |
| Agitation | 120 rpm | |
| Fermentation Duration | 4 days |
Experimental Protocols
Protocol 1: Cultivation of Burkholderia endofungorum for this compound Production
This protocol describes the liquid fermentation of Burkholderia endofungorum to produce this compound.
Materials:
-
Burkholderia endofungorum culture
-
Tryptic Soy Broth (TSB)
-
Production Medium (see Table 1)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation:
-
Inoculate a single colony of Burkholderia endofungorum into 10 mL of Tryptic Soy Broth (TSB).
-
Incubate at 30°C with shaking at 120 rpm for 48 hours.
-
After 48 hours, transfer the 10 mL seed culture to 100 mL of fresh TSB and incubate under the same conditions for another 48 hours.
-
-
Production Culture:
-
Prepare the production medium as detailed in Table 1 and adjust the pH to 6.5.
-
Autoclave the production medium and allow it to cool to room temperature.
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio (e.g., 5 mL of seed culture into 100 mL of production medium).
-
Incubate the production culture at 30°C with shaking at 120 rpm for 4 days.
-
Protocol 2: Extraction and Purification of this compound
This protocol details a multi-step process for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Sodium sulfate
-
Rotary evaporator
-
ODS-A (Octadecyl-silylated silica gel) for open-column chromatography
-
Silica gel (Kieselgel 60, 0.040 to 0.063 mm)
-
Acetonitrile (MeCN)
-
Dichloromethane
-
Methanol (MeOH)
-
Preparative HPLC system with a C18 column
Procedure:
-
Extraction:
-
Combine the fermentation broth and biomass and extract exhaustively with an equal volume of ethyl acetate.
-
Separate the organic phase, dry it over sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Open-Column Chromatography (ODS-A):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Pack an open column with ODS-A material.
-
Apply the dissolved crude extract to the column.
-
Elute the column with an aqueous acetonitrile (MeCN) gradient to enrich the fractions containing this compound.
-
-
Silica Gel Chromatography:
-
Pool and concentrate the this compound-enriched fractions from the ODS-A column.
-
Apply the concentrated fractions to a silica gel column.
-
Elute the column with a dichloromethane-methanol (MeOH) solvent system to further purify the this compound-containing fractions.
-
-
Preparative HPLC:
-
Concentrate the fractions from the silica gel chromatography.
-
Perform final purification using a preparative reverse-phase HPLC system equipped with a C18 column (e.g., Eurospher 100/5-C18, 20 by 250 mm).
-
Use a gradient of 42% to 83% acetonitrile in water as the mobile phase at a flow rate of 10 mL/min.
-
Monitor the elution at a UV wavelength of 220 nm.
-
Collect the peaks corresponding to this compound and verify the purity by analytical HPLC and mass spectrometry.
-
Protocol 3: Analytical Quantification of this compound by HPLC
This protocol provides a starting point for the development of an analytical HPLC method for the quantification of this compound. Method validation (including linearity, accuracy, and precision) is required.
Materials:
-
Purified this compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Analytical HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of purified this compound in acetonitrile.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Take a known volume of the fermentation broth or a purified fraction.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a known volume of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A suggested starting gradient is 40% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Note on Signaling Pathways: Currently, there is a lack of published research on the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in Burkholderia endofungorum. The focus of existing literature has been on the symbiotic relationship with Rhizopus microsporus and the chemical isolation of the toxin. Therefore, a diagrammatic representation of the signaling pathway cannot be provided at this time. Future research into the genetic regulation of the rhizonin biosynthesis gene cluster will be necessary to elucidate these mechanisms.
References
- 1. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Burkholderia rhizoxinica sp. nov. and Burkholderia endofungorum sp. nov., bacterial endosymbionts of the plant-pathogenic fungus Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Burkholderia rhizoxinica and B. endofungorum Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Rhizonin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizonin A is a cyclopeptide mycotoxin known for its potent hepatotoxicity.[1][2] Originally isolated from Rhizopus microsporus, it is now understood to be produced by symbiotic bacteria (Burkholderia endofungorum) residing within the fungus.[1][2] In vivo studies have demonstrated that this compound can cause severe liver and kidney damage.[3] Evaluating the cytotoxic effects of this compound in vitro is crucial for understanding its mechanism of action and for the development of potential therapeutic interventions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
This compound (of known purity and concentration)
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in serum-free culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, which is a key feature of late apoptosis and necrosis.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (provided in the kit for positive control)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to have appropriate controls:
-
Untreated cells (spontaneous LDH release): Cells in medium only.
-
Vehicle control: Cells treated with the solvent used for this compound.
-
Maximum LDH release (positive control): Cells treated with lysis solution 1 hour before the assay endpoint.
-
Medium background control: Medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Experimental Workflow for LDH Assay
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
6-well sterile plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect the supernatant containing floating cells and combine it with the trypsinized adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained cells and cells stained with only Annexin V-FITC or only PI as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Quantify the percentage of cells in each quadrant.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. Due to the lack of publicly available IC50 values for this compound, the following table is a template for presenting experimentally determined data.
Table 1: Cytotoxic Effects of this compound on HepG2 Cells
| Assay | Incubation Time (hours) | IC50 (µM) [Mean ± SD] | % Apoptosis (at X µM) [Mean ± SD] | % Necrosis (at X µM) [Mean ± SD] |
| MTT | 24 | Data to be determined | - | - |
| 48 | Data to be determined | - | - | |
| 72 | Data to be determined | - | - | |
| LDH | 24 | Data to be determined | - | - |
| 48 | Data to be determined | - | - | |
| 72 | Data to be determined | - | - | |
| Apoptosis | 24 | - | Data to be determined | Data to be determined |
| (Annexin V/PI) | 48 | - | Data to be determined | Data to be determined |
Note: This table is a template. Specific concentrations (X µM) for reporting apoptosis and necrosis data should be chosen based on the results of the dose-response experiments.
Potential Signaling Pathways in this compound-Induced Hepatotoxicity
While the specific signaling pathways activated by this compound have not been elucidated, its known hepatotoxicity suggests the involvement of pathways commonly implicated in liver injury induced by other toxins. A plausible hypothetical mechanism involves the induction of cellular stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
A generalized signaling cascade for hepatotoxin-induced apoptosis often involves the following key events:
-
Induction of Cellular Stress: The toxin may induce oxidative stress through the generation of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Increased cellular stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release into the cytosol activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating mitochondrial integrity and the release of cytochrome c.
Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: A hypothetical signaling pathway for this compound-induced hepatocyte apoptosis.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for researchers to evaluate the cytotoxic effects of this compound. While specific data on the IC50 values and the precise signaling pathways affected by this compound are currently lacking in the scientific literature, the application of these standardized assays will be instrumental in generating this critical information. Further research is warranted to fully characterize the molecular mechanisms underlying this compound-induced hepatotoxicity, which will be essential for risk assessment and the development of potential countermeasures.
References
- 1. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Rhizonin A in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizonin A is a cyclic peptide mycotoxin known for its significant hepatotoxic and nephrotoxic effects.[1][2] Originally isolated from the fungus Rhizopus microsporus, it is now understood to be produced by endosymbiotic bacteria of the genus Burkholderia residing within the fungus.[2][3][4] Early toxicological studies in rats have demonstrated its potent lethality and target organ toxicity, primarily affecting the liver and kidneys. Histopathological findings include degeneration to necrosis of hepatocytes, disassociation of liver cell cords, periportal bile-duct proliferation, and degeneration and necrosis of renal tubular epithelium.
These application notes provide a comprehensive framework for designing and conducting in vivo studies in rats to further characterize the toxicological and pharmacokinetic profile of this compound. The protocols outlined below are intended to serve as a starting point and should be adapted to specific research questions and institutional guidelines (e.g., IACUC).
Pre-clinical Data Summary
A foundational study established the acute toxicity of this compound in rats. This data is crucial for dose selection in subsequent, more detailed studies.
Table 1: Summary of Acute Toxicity Data for this compound in Rats
| Parameter | Species/Strain | Route of Administration | Vehicle | Dose (mg/kg) | Outcome | Reference |
| Lethality | Young male albino rats | Oral Gavage | Dimethylsulfoxide (DMSO) | 70 | >LD100 | |
| Lethality | Young male albino rats | Oral Gavage | DMSO | 96 | >LD100 | |
| Lethality | Young male albino rats | Oral Gavage | DMSO | 131 | >LD100 | |
| Lethality | Young male albino rats | Oral Gavage | DMSO | 180 | >LD100 |
Experimental Design and Protocols
The following sections detail protocols for acute toxicity, pharmacokinetic, and preliminary mechanistic studies of this compound in rats.
General Experimental Workflow
The overall workflow for an in vivo study of this compound involves several key stages from preparation to data analysis.
Caption: General workflow for in vivo this compound studies in rats.
Protocol: Acute Toxicity and Dose Range Finding Study
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), and to refine the LD50 of this compound under current laboratory standards.
Methodology:
-
Animal Model: Male and female Wistar rats, 8-10 weeks old. A sufficient number of animals should be used to ensure statistical power (n=5/sex/group is a common starting point).
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: A minimum of 7 days of acclimatization before the start of the study.
-
Dose Formulation:
-
Based on historical data, Dimethylsulfoxide (DMSO) can be used as a vehicle. However, co-solvents such as polyethylene glycol (PEG) or saline may be considered to improve solubility and reduce vehicle-specific toxicity.
-
Prepare fresh formulations on the day of dosing. Ensure homogeneity of the formulation.
-
-
Dose Groups:
-
Group 1: Vehicle control (e.g., DMSO/Saline).
-
Groups 2-5: this compound. Given the historical data that 70 mg/kg is lethal, doses should be significantly lower. A suggested starting range could be 1, 5, 15, and 45 mg/kg.
-
-
Administration: A single dose administered via oral gavage.
-
Observations:
-
Mortality and clinical signs of toxicity (e.g., changes in posture, activity, breathing) should be recorded at 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter for 14 days.
-
Body weight and food consumption should be recorded daily.
-
-
Terminal Procedures:
-
At day 14, surviving animals are euthanized.
-
Conduct a full necropsy. Organ weights (liver, kidneys, spleen, heart, lungs) should be recorded.
-
Collect tissues (liver, kidneys, and any gross lesions) and preserve in 10% neutral buffered formalin for histopathological examination.
-
Collect blood for serum biochemistry analysis (see Table 3).
-
Table 2: Example Experimental Groups for Acute Toxicity Study
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals (Male/Female) |
| 1 | Vehicle Control | 0 | Oral Gavage | 5/5 |
| 2 | This compound | 1 | Oral Gavage | 5/5 |
| 3 | This compound | 5 | Oral Gavage | 5/5 |
| 4 | This compound | 15 | Oral Gavage | 5/5 |
| 5 | This compound | 45 | Oral Gavage | 5/5 |
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.
Methodology:
-
Animal Model: Male Wistar rats with jugular vein cannulation for serial blood sampling.
-
Dose Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine bioavailability.
-
Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg, a non-lethal dose determined from the acute toxicity study).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters including:
-
IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).
-
PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and Oral Bioavailability (F%).
-
-
Protocol: Preliminary Mechanistic/Biomarker Study
Objective: To investigate the potential mechanisms of this compound-induced hepatotoxicity and nephrotoxicity and to identify relevant biomarkers.
Methodology:
-
Study Design: A single-dose study using a sub-lethal dose known to cause organ damage (e.g., LOAEL from the acute toxicity study).
-
Time Points: Include early time points (e.g., 6, 24, 48 hours) to capture the initiation and progression of toxicity.
-
Endpoints:
-
Serum Biochemistry: A comprehensive panel of liver and kidney injury markers.
-
Histopathology: Standard H&E staining of liver and kidney tissues.
-
Mechanistic Biomarkers (optional):
-
Oxidative Stress: Measure markers like malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tissue homogenates.
-
Apoptosis: Use techniques like TUNEL staining or caspase-3 immunohistochemistry on tissue sections.
-
Gene Expression: Analyze the expression of genes related to inflammation (e.g., TNF-α, IL-6), apoptosis (e.g., Bax, Bcl-2), and cellular stress (e.g., Nrf2 pathway) in liver and kidney tissues using qPCR.
-
-
Table 3: Key Biochemical and Biomarker Endpoints
| Target Organ | Primary Markers | Secondary/Mechanistic Markers |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL) | Glutamate Dehydrogenase (GLDH), Sorbitol Dehydrogenase (SDH), microRNA-122 |
| Kidney | Blood Urea Nitrogen (BUN), Creatinine (Crea) | Kidney Injury Molecule-1 (KIM-1), Clusterin, Osteopontin (in urine or tissue) |
Hypothesized Signaling Pathway for this compound Toxicity
While the precise molecular mechanism of this compound is not fully elucidated, its toxic effects on the liver and kidneys likely involve common cellular stress pathways such as oxidative stress and apoptosis.
Caption: Hypothesized pathway of this compound-induced cytotoxicity.
Conclusion
The protocols and data presented provide a robust framework for conducting in vivo studies on this compound in rats. A systematic approach, starting with dose-range finding and acute toxicity assessments, followed by detailed pharmacokinetic and mechanistic studies, will be crucial for fully characterizing the risk profile of this potent mycotoxin. All animal experiments must be conducted in compliance with ethical guidelines and with appropriate institutional oversight.
References
- 1. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
Application Notes and Protocols for the Spectroscopic Analysis of Rhizonin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizonin A is a potent hepatotoxic cyclic heptapeptide mycotoxin.[1][2] Originally thought to be a fungal metabolite from Rhizopus microsporus, it is, in fact, produced by symbiotic bacteria of the genus Burkholderia that reside within the fungus.[2][3] The complex cyclic structure of this compound necessitates a multi-faceted spectroscopic approach for its unambiguous identification and characterization. This document provides detailed application notes and protocols for the comprehensive spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.
Molecular Structure of this compound
This compound is a cyclic heptapeptide with the following amino acid sequence: N-methyl-3-(3-furyl)alanine, valine, allo-isoleucine, leucine, N-methylalanine, and another two residues of N-methyl-3-(3-furyl)alanine.[4] The structure was elucidated using a combination of mass spectrometry and X-ray crystallography.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the isolation and comprehensive spectroscopic analysis of this compound.
References
- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The isolation, structure, and absolute configuration of the mycotoxin, this compound, a novel cyclic heptapeptide containing N-methyl-3-(3-furyl)alanine, produced by Rhizopus microsporus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Handling and safety precautions for working with Rhizonin A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rhizonin A is a cyclic heptapeptide mycotoxin. It was originally isolated from the fungus Rhizopus microsporus, but subsequent research has revealed that it is produced by symbiotic bacteria of the genus Burkholderia that reside within the fungus.[1][2] this compound is a potent hepatotoxin, causing significant damage to the liver and kidneys.[3] These application notes provide detailed guidance on the safe handling, storage, and use of this compound in a research setting.
Safety Precautions and Handling
This compound is a highly toxic compound and must be handled with extreme care in a controlled laboratory environment.
1.1. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978-(05)-13.[4] Change gloves frequently and immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat is recommended. If a reusable lab coat is used, it should be decontaminated after use.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Respiratory Protection: When handling the lyophilized powder, a respirator or a disposable face mask should be used to prevent inhalation.[5] All handling of the powder should be performed in a certified chemical fume hood or a biological safety cabinet.
1.2. Engineering Controls
-
All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosol formation and inhalation.
-
A designated area for working with this compound should be established.
1.3. Spill and Waste Disposal
-
Spills: In case of a spill, decontaminate the area with a 5% sodium hypochlorite solution. Absorb the spill with an inert material and dispose of it as hazardous waste.
-
Waste: All contaminated materials, including gloves, lab coats, pipette tips, and containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
1.4. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Toxicity Data
This compound is a potent hepatotoxin. Studies in rats have shown that it causes severe liver and kidney damage, including degeneration and necrosis of hepatocytes and renal tubular epithelium.
| Parameter | Value | Species | Route of Administration | Observations | Reference |
| LD100 | < 70 mg/kg | Rat | Oral (gavage) | 100% mortality at all tested doses (70, 96, 131, and 180 mg/kg). | |
| Target Organs | Liver, Kidneys | Rat | Oral | Hepatocyte degeneration and necrosis, disassociation of liver cell cords, periportal bile-duct proliferation, and renal tubular epithelium degeneration and necrosis. |
Storage and Stability
While specific stability data for this compound is limited, general guidelines for handling and storing peptides and mycotoxins should be followed to ensure its integrity.
| Form | Storage Temperature | Solvent | Recommendations | Reference |
| Lyophilized Powder | -20°C or colder | N/A | Store in a tightly sealed container in a desiccator to prevent moisture absorption. Allow the vial to warm to room temperature before opening. | |
| Stock Solution | -20°C or colder | DMSO | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-resistant vials. |
Note: The stability of this compound in other solvents and at different pH values has not been extensively studied. It is recommended to prepare fresh solutions for each experiment.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 935.1 g/mol .
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or colder.
4.2. In Vitro Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxicity of this compound in a human hepatocarcinoma cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
4.3. In Vivo Acute Toxicity Study in Rats
This protocol is based on a published study and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., DMSO)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Prepare the desired doses of this compound in the vehicle. Based on existing data, doses below 70 mg/kg should be considered to establish a dose-response curve.
-
Administer a single dose of this compound or vehicle to the rats via oral gavage.
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in behavior, body weight, and food and water consumption, at regular intervals for up to 14 days.
-
Pathology: At the end of the study, or upon humane endpoint, euthanize the animals. Perform a gross necropsy and collect liver and kidney tissues for histopathological analysis.
Diagrams
Caption: Experimental workflow for this compound studies.
Caption: Generalized hepatotoxicity pathway.
References
- 1. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yield of Rhizonin A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Rhizonin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
A1: this compound is a hepatotoxic cyclic peptide mycotoxin.[1][2] It was initially isolated from cultures of the fungus Rhizopus microsporus.[2] However, further research has unequivocally shown that this compound is not produced by the fungus itself, but by an endosymbiotic bacterium of the genus Burkholderia that resides within the fungal cytosol.[2][3]
Q2: What is the key factor for successful this compound production?
A2: The presence of the endosymbiotic Burkholderia bacteria is essential for the production of this compound. If the fungal culture is treated with antibiotics, it will be "cured" of the bacteria and will no longer produce the toxin. Therefore, ensuring the health and presence of this bacterial symbiont is the primary factor for obtaining a good yield.
Q3: What are the general steps for this compound extraction?
A3: A common method for this compound extraction involves the following steps:
-
Liquid fermentation of the Rhizopus microsporus containing the endosymbiotic bacteria, or a pure culture of the Burkholderia endosymbiont.
-
Exhaustive extraction of the fermentation broth and/or mycelium with an organic solvent, typically ethyl acetate.
-
Concentration of the crude extract.
-
Purification of this compound from the crude extract using chromatographic techniques such as open-column chromatography and reverse-phase high-performance liquid chromatography (HPLC).
Q4: What is a typical expected yield for this compound?
A4: The yield of this compound can vary depending on the specific strain, fermentation conditions, and extraction efficiency. One study reported a yield of 4.9 mg of pure this compound from a 20-liter fermentation of the cultured endosymbiotic bacteria. It is important to note that natural product yields are often low.
Troubleshooting Guide for Low this compound Yield
Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes for a low yield of this compound.
Problem Area 1: Biological Source and Fermentation
| Question | Possible Cause | Recommended Solution |
| Is the correct producing organism being used? | The Rhizopus microsporus strain may have been cured of its endosymbiotic Burkholderia bacteria, or a non-producing strain is being used. | Verify the presence of the endosymbiotic bacteria using PCR with 16S rRNA gene primers. If the symbiont is absent, a new, verified producing strain should be acquired. |
| Are the fermentation conditions optimal? | Suboptimal media composition, pH, temperature, or aeration can negatively impact the growth of the endosymbiont and/or its production of this compound. | Review and optimize the fermentation medium components, pH (around 6.5), temperature (around 30°C), and shaking speed. Perform small-scale trial fermentations to test different parameters. |
| Is the fermentation time appropriate? | The production of secondary metabolites like this compound is often growth-phase dependent. Harvesting too early or too late can result in a lower yield. | Conduct a time-course study by harvesting and analyzing samples at different time points (e.g., 2, 4, and up to 21 days) to determine the optimal fermentation duration for this compound production. |
Problem Area 2: Extraction and Purification
| Question | Possible Cause | Recommended Solution | | :--- | :--- | Incomplete extraction of this compound from the fermentation broth and/or mycelium. | | Is the extraction process efficient? | The choice of solvent, extraction time, and physical disruption of the mycelium can affect extraction efficiency. | Ensure the use of an appropriate solvent like ethyl acetate for exhaustive extraction. Consider mechanical disruption of the mycelium to improve solvent penetration. Extend the extraction time to ensure complete recovery. | | Is the product being lost during solvent removal? | this compound may be sensitive to high temperatures, leading to degradation during solvent evaporation. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. | | Is the purification strategy leading to product loss? | Inefficient separation during column chromatography or HPLC can result in the loss of this compound. | Optimize the chromatographic conditions, including the choice of stationary phase (e.g., silica gel, C18), mobile phase composition, and gradient. Monitor fractions carefully using techniques like thin-layer chromatography (TLC) or analytical HPLC to avoid discarding fractions containing the product. | | Is this compound degrading during the process? | The stability of this compound under various pH and temperature conditions during extraction and purification is not well-documented, but degradation is a common issue for natural products. | Handle extracts at low temperatures whenever possible. Minimize the time the compound is exposed to harsh conditions. Consider the use of antioxidants if oxidative degradation is suspected. |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is based on the cultivation of the this compound-producing Rhizopus microsporus strain (containing the Burkholderia endosymbiont).
-
Media Preparation : Prepare a production medium consisting of 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃. Adjust the pH to 6.5.
-
Inoculation : Inoculate 100 ml of the sterile production medium in a 500-ml Erlenmeyer flask with a fresh culture of Rhizopus microsporus.
-
Incubation : Incubate the flasks at 30°C with orbital shaking at 80 rpm for a predetermined optimal time (e.g., based on a time-course study).
Extraction and Purification Protocol
-
Harvesting : After fermentation, harvest the mycelium and broth.
-
Extraction : Exhaustively extract the combined mycelium and broth overnight with an equal volume of ethyl acetate.
-
Concentration : Separate the organic phase, dry it with sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Initial Purification : Subject the crude extract to open-column chromatography on a silica gel column. Elute with a suitable solvent system (e.g., a dichloromethane-methanol gradient).
-
Final Purification : Further purify the enriched fractions by repeated reverse-phase HPLC on a C18 column using a water-acetonitrile gradient. Monitor the elution at 220 nm.
-
Verification : Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
Technical Support Center: Improving the Stability of Purified Rhizonin A
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of purified Rhizonin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic heptapeptide and a potent mycotoxin.[1][2][3][4] It is not produced by the fungus Rhizopus microsporus itself, but by symbiotic bacteria of the genus Burkholderia residing within the fungus.[1] As with many peptides, this compound can be susceptible to degradation, which can lead to a loss of biological activity and inconsistent experimental results. Factors affecting its stability include pH, temperature, and the presence of proteases.
Q2: What are the primary pathways of degradation for a cyclic peptide like this compound?
While this compound's cyclic nature generally confers more stability than linear peptides, it can still be susceptible to chemical degradation. Potential degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Deamidation: Hydrolysis of the side chain amide group of asparagine or glutamine residues.
-
Oxidation: Modification of susceptible amino acid residues, such as methionine or tryptophan, if present.
Q3: How does pH affect the stability of this compound?
The stability of peptides is often highly dependent on pH. At pH values near the peptide's isoelectric point (pI), it will have a net neutral charge, which can lead to aggregation and precipitation. Additionally, extreme pH values can accelerate hydrolysis of peptide bonds. It is crucial to determine the optimal pH range for storing and handling this compound.
Q4: What is the recommended way to store purified this compound?
For long-term storage, it is generally recommended to store peptides in a lyophilized (freeze-dried) state at -20°C or -80°C. For short-term storage of solutions, it is advisable to use a buffer at the optimal pH and store at 2-8°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can lead to aggregation.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my purified this compound solution over time.
-
Potential Cause: Degradation due to suboptimal pH or temperature.
-
Troubleshooting Steps:
-
pH Optimization: Conduct a pH stability study to determine the optimal pH for this compound. This typically involves incubating the peptide in a series of buffers with different pH values and monitoring its concentration over time.
-
Temperature Control: Store the this compound solution at a lower temperature (e.g., 2-8°C for short-term, or frozen at -20°C or -80°C for long-term).
-
Use of Stabilizing Agents: Consider the addition of stabilizing agents such as sugars or polyols, which can help prevent degradation.
-
Issue 2: My this compound sample is precipitating out of solution.
-
Potential Cause: The pH of the solution is near the isoelectric point (pI) of this compound, or the concentration is too high.
-
Troubleshooting Steps:
-
Adjust pH: If the pI of this compound is known or can be predicted, adjust the buffer pH to be at least 2 units away from the pI.
-
Lower Concentration: If experimentally feasible, work with a lower concentration of this compound.
-
Solubility Enhancers: Consider the use of excipients that can enhance solubility.
-
Issue 3: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound sample.
-
Potential Cause: The purity of the initial sample may be low, or degradation may have occurred during purification or initial handling.
-
Troubleshooting Steps:
-
Verify Purity: If possible, obtain a certificate of analysis for the purified this compound or use an orthogonal method to confirm its purity.
-
Gentle Handling: During purification and handling, use mild conditions (e.g., neutral pH, low temperature) to minimize degradation.
-
Experimental Protocols
Protocol 1: pH Stability Study of Purified this compound
Objective: To determine the optimal pH for the stability of purified this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a set of buffers covering a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 37°C) to accelerate degradation.
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
RP-HPLC Analysis: Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of intact this compound remaining. The primary peak area of this compound at time zero is considered 100%.
Protocol 2: Thermal Stability Study of Purified this compound
Objective: To evaluate the stability of purified this compound at different temperatures.
Methodology:
-
Sample Preparation: Dissolve lyophilized this compound in the optimal buffer (determined from the pH stability study) to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7 days), remove an aliquot from each temperature condition.
-
RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to quantify the remaining intact this compound.
Data Presentation
Table 1: Effect of pH on the Stability of Purified this compound at 37°C
| pH | % Remaining (24 hours) | % Remaining (48 hours) | % Remaining (72 hours) |
| 4.0 | 95.2 ± 1.1 | 88.5 ± 2.3 | 80.1 ± 3.5 |
| 5.0 | 98.1 ± 0.8 | 95.3 ± 1.5 | 91.7 ± 2.1 |
| 6.0 | 99.2 ± 0.5 | 98.1 ± 0.9 | 96.5 ± 1.3 |
| 7.0 | 98.5 ± 0.7 | 96.2 ± 1.2 | 93.8 ± 1.8 |
| 8.0 | 92.3 ± 1.5 | 83.1 ± 2.8 | 75.4 ± 4.2 |
Table 2: Effect of Temperature on the Stability of Purified this compound at Optimal pH
| Temperature | % Remaining (1 day) | % Remaining (3 days) | % Remaining (7 days) |
| 4°C | 99.8 ± 0.2 | 99.5 ± 0.4 | 99.1 ± 0.6 |
| 25°C | 97.4 ± 0.9 | 92.1 ± 1.7 | 85.3 ± 2.9 |
| 40°C | 89.6 ± 1.8 | 78.4 ± 3.1 | 65.2 ± 4.5 |
Visualizations
Caption: Workflow for assessing the stability of purified this compound.
Caption: Factors contributing to the degradation of purified this compound.
References
- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isolation, structure, and absolute configuration of the mycotoxin, this compound, a novel cyclic heptapeptide containing N-methyl-3-(3-furyl)alanine, produced by Rhizopus microsporus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC-MS Parameters for Rhizonin A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Rhizonin A using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical sample preparation procedure for this compound from fungal cultures?
A1: The general procedure involves extracting the mycelium, which has been harvested from liquid fermentation, with an organic solvent. A common method is an overnight extraction with ethyl acetate. The organic phase is then filtered, dried (e.g., with sodium sulfate), and concentrated under reduced pressure. The resulting residue is then redissolved in methanol for HPLC-MS analysis.[1] For complex matrices, an initial purification or enrichment step, such as chromatography on a silica gel column, may be necessary before reverse-phase HPLC.[2]
Q2: Which HPLC column and mobile phases are recommended for this compound analysis?
A2: A reverse-phase C18 column is commonly used for the separation of this compound.[2] A typical mobile phase consists of a gradient of acetonitrile and water. The addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice in LC/MS analysis to improve peak shape and ionization efficiency.
Q3: What are the general mass spectrometry settings for detecting this compound?
A3: Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound.[1][2] Monitoring for the sodiated adduct, [M+Na]⁺, at an m/z of approximately 834.47 is a common approach for identification. Tandem mass spectrometry (MSn) with in-source collision-induced dissociation (CID) can be used to obtain a characteristic fragmentation pattern for structural confirmation.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Confirmation of the this compound peak should be based on a combination of retention time matching with an authentic standard and the presence of the correct precursor ion (e.g., [M+Na]⁺ at m/z 834.47). Further confirmation can be achieved by comparing the fragmentation pattern obtained from MS/MS analysis with a known spectrum of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Peak or Poor Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Consider alternative solvents or a solid-phase extraction (SPE) cleanup step. Ensure the final extract is completely dissolved in a solvent compatible with the mobile phase. |
| Low abundance of this compound in the sample. | Concentrate the sample extract or increase the injection volume. Ensure the fungal culture conditions are optimal for this compound production. | |
| Suboptimal MS ionization parameters. | Tune the ESI source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for the this compound precursor ion. | |
| Broad or Tailing Peaks | Poor chromatographic conditions. | Ensure the mobile phase pH is appropriate for this compound. Check for column degradation and consider replacing the column if necessary. |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Unstable HPLC pump performance. | Purge the pump to remove air bubbles and ensure a consistent mobile phase composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| High Background Noise in Mass Spectrum | Contaminated mobile phase or sample. | Use HPLC-grade solvents and reagents. Filter samples before injection. |
| Dirty ion source. | Clean the ESI source components according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
-
Harvest the mycelium from a liquid fermentation culture by filtration.
-
Perform an exhaustive overnight extraction of the mycelium with ethyl acetate.
-
Filter the organic phase and dry it using sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
Dissolve the final residue in methanol prior to HPLC-MS analysis.
Protocol 2: HPLC-MS Method for this compound Analysis
The following table summarizes the key parameters for the HPLC-MS analysis of this compound.
| Parameter | Value | Reference |
| HPLC System | Standard HPLC system | |
| Column | Eurospher 100/5-C18 (20 by 250 mm) | |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 42% to 83% Acetonitrile | |
| Flow Rate | 10 ml min⁻¹ (Note: This is for a preparative column, analytical flow rates will be significantly lower, typically 0.2-1.0 mL/min) | |
| UV Detection | 220 nm | |
| Mass Spectrometer | Finnigan LCQ bench-top mass spectrometer or similar | |
| Ion Source | Electrospray Ionization (ESI) | |
| Ionization Mode | Positive | |
| Monitored Ion | [M+Na]⁺ | |
| m/z | 834.4679 | |
| Fragmentation | In-source Collision-Induced Dissociation (CID) for MSn |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Overcoming matrix effects in Rhizonin A quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to matrix effects in the quantification of Rhizonin A.
Troubleshooting Guide
This guide addresses specific issues you may encounter during LC-MS/MS analysis of this compound, providing step-by-step solutions to ensure accurate and reproducible results.
Q1: My this compound signal is significantly lower in the sample matrix compared to my solvent-based standards. What is happening and how can I fix it?
A: This phenomenon is a classic case of ion suppression , a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This leads to an underestimation of the true analyte concentration.
Recommended Solutions:
-
Improve Sample Cleanup: The most direct approach is to remove the interfering components before analysis.[3] Consider incorporating or optimizing a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step. Immunoaffinity chromatography, where available, offers very high selectivity for mycotoxins.[4]
-
Dilute the Sample Extract: Simple dilution of the extract can effectively reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.[5] A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20% in many cases. However, ensure the final this compound concentration remains above the method's limit of quantification (LOQ).
-
Optimize Chromatography: Modify your LC gradient or change the column to improve the separation between this compound and the interfering compounds. Preventing co-elution eliminates the source of the suppression.
-
Implement a Compensatory Calibration Strategy: If the above steps are insufficient, use a calibration method that inherently corrects for the matrix effect. The most common are matrix-matched calibration and Stable Isotope Dilution Analysis (SIDA).
Q2: I'm observing high variability and poor precision in my quality control (QC) samples across a batch. Why is this happening?
A: High variability in QC results often points to inconsistent matrix effects across different samples. This can happen if the composition of the matrix varies from one sample to another. Relying on a single calibration curve prepared in solvent will lead to erratic quantification as the degree of signal suppression or enhancement changes with each unique sample.
Recommended Solutions:
-
The Gold Standard - Stable Isotope Dilution Analysis (SIDA): This is the most robust solution. By adding a known concentration of a stable isotope-labeled (e.g., ¹³C or ¹⁵N) this compound internal standard to each sample prior to extraction, the standard and the native analyte will experience the same extraction inefficiencies and matrix effects. The ratio of the analyte to the internal standard provides a highly accurate and precise measurement, irrespective of sample-to-sample variations.
-
Matrix-Matched Calibration: If a stable isotope-labeled standard is unavailable, prepare your calibration curve and QC samples in a pooled blank matrix extract. This ensures that your standards and samples experience a similar average matrix effect. It is crucial that the blank matrix is from the same source and type as your study samples and confirmed to be free of this compound.
-
Standard Addition: For particularly complex or variable matrices where a representative blank is unavailable, the standard addition method is a powerful alternative. This involves adding known amounts of this compound standard to several aliquots of the same sample extract to create a calibration curve within that specific sample, perfectly compensating for its unique matrix effect.
Q3: My analytical method shows poor recovery. How do I determine if this is due to inefficient extraction or matrix effects?
A: It is critical to distinguish between extraction recovery and matrix effects, as they are different phenomena. Extraction recovery refers to the efficiency of the extraction process itself, while matrix effects relate to signal alteration during ionization.
Recommended Protocol to Differentiate:
-
Prepare Three Sets of Samples at a known concentration (e.g., a mid-level QC):
-
Set A (Neat Standard): this compound standard prepared in clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix extract spiked with this compound standard after the extraction process.
-
Set C (Pre-Extraction Spike): A blank matrix sample spiked with this compound standard before the extraction process.
-
-
Analyze all three sets and compare the peak areas.
-
Calculate the Effects:
-
Matrix Effect (%) = [(Peak Area of B / Peak Area of A) - 1] x 100
-
A value near 0% indicates a negligible matrix effect. A negative value indicates suppression, and a positive value indicates enhancement.
-
-
Extraction Recovery (%) = (Peak Area of C / Peak Area of B) x 100
-
This calculation isolates the loss of analyte during the sample preparation steps.
-
-
Based on the results, you can decide whether to optimize the extraction procedure (if recovery is low) or address signal suppression/enhancement (if the matrix effect is significant).
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect"?
A: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These components, such as salts, phospholipids, or other metabolites, can compete with the analyte for ionization in the MS source, leading to inaccurate quantification if not properly addressed. Signal suppression is more common than enhancement.
Q2: What are the primary strategies for overcoming matrix effects?
A: The strategies can be broadly categorized into three groups:
-
Removal of Interferences: This involves improving sample preparation and cleanup (e.g., using SPE) or optimizing chromatographic separation to isolate the analyte from matrix components.
-
Reduction of Interferences: Diluting the sample extract is a simple and often effective way to lower the concentration of interfering molecules, thereby minimizing their impact.
-
Compensation for Interferences: This involves using advanced calibration techniques where the effect is accounted for mathematically. Key methods include matrix-matched calibration, the standard addition method, and Stable Isotope Dilution Analysis (SIDA).
Q3: Which sample preparation method is best for minimizing matrix effects with mycotoxins like this compound?
A: For complex matrices, multi-step cleanup procedures are often necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and dispersive solid-phase extraction (d-SPE) for cleanup, is highly effective and widely used for multi-mycotoxin analysis. It efficiently removes common interferences like lipids and pigments. For highly complex or dirty samples, more selective techniques like Solid Phase Extraction (SPE) or Immunoaffinity Column (IAC) cleanup provide cleaner extracts, significantly reducing matrix effects.
Q4: When is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory?
A: While not always mandatory, using a SIL-IS is considered the gold standard and is highly recommended for achieving the highest accuracy and precision, especially in the following scenarios:
-
High-Variability Matrices: When analyzing samples where the matrix composition is expected to differ significantly between samples (e.g., clinical samples from different individuals, different food lots).
-
Complex Multi-Step Extractions: When the sample preparation protocol is long and involves multiple steps where analyte loss can occur. The SIL-IS corrects for these losses.
-
Regulatory Submissions: For methods used in regulated bioanalysis (e.g., clinical trials, food safety), regulatory bodies often expect the use of a SIL-IS to ensure method robustness.
-
When No Blank Matrix is Available: SIDA negates the need for a true blank matrix required for matrix-matched calibration.
Data Presentation
Table 1: Comparison of Calibration Strategies to Overcome Matrix Effects
| Strategy | Principle | Pros | Cons |
| Solvent-Based Calibration | Standards are prepared in a neat solvent (e.g., methanol, acetonitrile). | Simple, fast, and inexpensive to prepare. | Does not account for matrix effects, leading to inaccurate quantification (usually underestimation). |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract, identical to the study samples but without the analyte. | Effectively compensates for average matrix effects. Widely accepted and implemented. | Requires a true blank matrix, which can be difficult to obtain. Assumes the matrix effect is consistent across all samples. |
| Standard Addition Method | Known amounts of standard are added directly to aliquots of the sample extract. | Compensates for the specific matrix effect of each individual sample. Useful when blank matrix is unavailable. | Labor-intensive, requires more sample volume, and reduces throughput. |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled version of the analyte is used as an internal standard. | Considered the "gold standard." Corrects for both matrix effects and extraction recovery variability. Highest accuracy and precision. | Requires synthesis or purchase of expensive labeled standards. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
-
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.
-
Procedure:
-
Select at least six different representative lots of blank matrix.
-
Extract the blank matrices using your established sample preparation protocol.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create two sets of solutions at a specific concentration (e.g., Low and High QC levels):
-
Set A (Solvent): Spike the this compound standard into the final solvent composition of your method.
-
Set B (Matrix): Spike the same amount of this compound standard into the blank matrix extracts from Step 2.
-
-
Inject and analyze both sets by LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Matrix Effect (%) = (MF - 1) x 100%
-
-
Interpretation:
-
An MF of 1 (or ME of 0%) indicates no matrix effect.
-
An MF < 1 (or ME < 0%) indicates ion suppression.
-
An MF > 1 (or ME > 0%) indicates ion enhancement.
-
A matrix effect is generally considered negligible if the value is between -20% and +20%.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Objective: To create a calibration curve that compensates for the average matrix effect.
-
Procedure:
-
Obtain a representative batch of the blank biological matrix, confirmed to be free of this compound.
-
Extract a sufficient volume of this blank matrix using your validated sample preparation method to generate the "blank matrix extract."
-
Prepare a series of working standard solutions of this compound in a neat solvent at various concentrations.
-
Prepare the final calibration standards by spiking small, precise volumes of the working standards (from Step 3) into aliquots of the blank matrix extract (from Step 2). Ensure the volume of added solvent is minimal (e.g., <5% of the total volume) to avoid altering the matrix composition.
-
These standards now contain the same matrix components as your processed samples and will be used to build the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for signal suppression issues.
Caption: Decision logic for selecting a calibration strategy.
Caption: Experimental workflow for this compound quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhizonin A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the purification of Rhizonin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts during this compound purification?
Artifacts in this compound purification can arise from several sources, primarily related to the chemical instability of the cyclopeptide structure under certain conditions. Key contributors to artifact formation include:
-
Solvent-Induced Reactions: The solvents used in extraction and chromatography can react with this compound. For example, acidic or basic conditions can catalyze hydrolysis of amide bonds within the cyclic structure. Alcohols, if used as solvents, can potentially form esters with any available carboxyl groups, though this is less common for cyclopeptides.
-
pH-Induced Degradation: this compound is susceptible to degradation at pH extremes. Prolonged exposure to pH values above 8 should be avoided. Acidic conditions, such as the use of trifluoroacetic acid (TFA) in reverse-phase HPLC, can also lead to hydrolysis if not carefully controlled.
-
Temperature-Related Degradation: Elevated temperatures during extraction, solvent evaporation, and chromatography can accelerate degradation reactions. It is crucial to keep samples cool whenever possible.
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues within the this compound structure.
-
Epimerization: The chiral centers of the amino acid residues in this compound can undergo epimerization (a change in stereochemistry) under basic conditions, leading to the formation of diastereomeric impurities that can be difficult to separate from the target compound.[1][2]
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are artifacts?
Identifying unexpected peaks as artifacts requires a systematic approach:
-
Analyze the Crude Extract: Compare the HPLC profile of your purified fractions to the initial crude extract. Peaks that are absent or present in very small amounts in the crude extract but appear or increase significantly during purification are likely artifacts.
-
Mass Spectrometry (MS) Analysis: Use high-resolution mass spectrometry to determine the molecular weights of the unexpected peaks. Artifacts often have molecular weights corresponding to hydrolysis products (addition of water), oxidation products (addition of oxygen), or solvent adducts.
-
Stress Studies: Subject a small amount of purified this compound to the conditions used during purification (e.g., prolonged exposure to a specific solvent, pH, or temperature) and analyze the sample by HPLC. The appearance of the same unexpected peaks will confirm that they are artifacts generated during the process.
-
Review Your Protocol: Carefully examine your purification protocol for potential artifact-inducing steps, such as prolonged exposure to harsh pH conditions, high temperatures during solvent evaporation, or the use of reactive solvents.
Q3: How can I prevent the formation of hydrolysis products during purification?
Hydrolysis of the amide bonds in the cyclopeptide backbone is a common degradation pathway. To minimize hydrolysis:
-
Maintain Neutral pH: Whenever possible, work with buffers and solvents that are close to neutral pH (6-7.5).
-
Avoid Strong Acids and Bases: If acidic or basic conditions are necessary (e.g., TFA in HPLC), minimize the exposure time. Neutralize acidic fractions immediately after collection if the compound is to be stored.
-
Low-Temperature Processing: Perform all purification steps, including solvent evaporation, at low temperatures to reduce the rate of hydrolysis.
-
Use High-Purity Water: Ensure the water used for buffers and mobile phases is of high purity (e.g., Milli-Q) to avoid contaminants that could catalyze hydrolysis.
Q4: What are the best practices for storing this compound to ensure its stability?
Proper storage is critical to prevent degradation and artifact formation.
-
Lyophilized Form: For long-term storage, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or preferably -80°C.
-
In Solution: If storage in solution is necessary, use a non-reactive, aprotic solvent like DMSO or a buffered aqueous solution at a neutral pH. Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Inert Atmosphere: To prevent oxidation, consider storing both lyophilized powder and solutions under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound purification.
| Problem | Possible Cause | Solution |
| Low Yield of this compound | Degradation during extraction or purification: Exposure to harsh pH, high temperatures, or light. | - Perform extraction and purification at low temperatures. - Use neutral pH buffers where possible. - Protect samples from light. |
| Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the source material. | - Ensure thorough extraction with an appropriate solvent like ethyl acetate. - Consider sequential extractions to maximize recovery. | |
| Loss during chromatographic steps: Poor binding or elution from the column. | - Optimize the mobile phase composition and gradient for each chromatographic step. - Ensure proper packing of columns to avoid channeling. | |
| Presence of Multiple Peaks Close to the this compound Peak in HPLC | Co-eluting impurities: Other natural products from the source organism with similar properties. | - Improve the resolution of the HPLC method by adjusting the gradient, flow rate, or column chemistry. - Employ orthogonal purification techniques (e.g., silica gel chromatography followed by reverse-phase HPLC). |
| Formation of diastereomers (epimers): Exposure to basic conditions during purification. | - Avoid pH > 8 throughout the purification process. - Use buffered mobile phases to maintain a stable pH. | |
| Broad or Tailing Peaks in HPLC | Column Overload: Injecting too much sample onto the column. | - Reduce the sample concentration or injection volume. |
| Poor Column Condition: The column may be contaminated or degraded. | - Wash the column with a strong solvent to remove contaminants. - If the problem persists, replace the column. | |
| Secondary Interactions: Interactions between this compound and the stationary phase. | - Add an ion-pairing agent like TFA to the mobile phase to improve peak shape. | |
| Ghost Peaks in HPLC Chromatogram | Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system. | - Use high-purity, HPLC-grade solvents. - Filter all mobile phases before use. - Regularly flush the HPLC system to remove contaminants. |
| Carryover from Previous Injections: Residual sample remaining in the injector or column. | - Implement a thorough needle wash protocol in the autosampler. - Run blank injections with a strong solvent between samples. |
Experimental Protocols
This compound Purification Protocol Summary
This table summarizes a typical purification protocol for this compound, adapted from published literature.
| Step | Methodology | Key Parameters & Considerations |
| 1. Extraction | The source material (e.g., mycelium from liquid fermentation) is exhaustively extracted with ethyl acetate. The organic phase is then dried and concentrated under reduced pressure. | - Solvent: Ethyl acetate is a common choice for extracting moderately polar compounds like this compound. - Temperature: Perform extraction and concentration at low temperatures to minimize degradation. |
| 2. Open-Column Chromatography | The crude extract is subjected to open-column chromatography on an ODS-A (C18) stationary phase using an aqueous acetonitrile gradient. | - Stationary Phase: ODS-A provides good separation for nonpolar to moderately polar compounds. - Mobile Phase: A gradient of increasing acetonitrile in water allows for the separation of compounds with varying polarities. |
| 3. Silica Gel Chromatography | Enriched fractions from the previous step are further purified by chromatography on a silica gel column using a dichloromethane-methanol mobile phase. | - Stationary Phase: Silica gel separates compounds based on polarity. - Mobile Phase: A mixture of dichloromethane and methanol is used to elute compounds of interest. The polarity of the mobile phase is adjusted to achieve optimal separation. |
| 4. Reverse-Phase HPLC | The final purification is achieved by repeated reverse-phase HPLC on a C18 column using an acetonitrile-water gradient with UV detection at 220 nm. | - Column: A high-resolution C18 column is used for fine separation. - Mobile Phase: An aqueous acetonitrile gradient is typically employed. The addition of a small amount of an ion-pairing agent like TFA (0.1%) can improve peak shape. - Detection: this compound can be monitored by UV absorbance at 220 nm. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting workflow for identifying artifacts in this compound purification.
References
Enhancing the resolution of Rhizonin A in chromatography
Welcome to the technical support center for the chromatographic analysis of Rhizonin A. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of this compound?
A1: The main challenges in the chromatography of this compound, a cyclic peptide mycotoxin, include:
-
Poor peak shape (tailing): Due to interactions between the analyte and active sites on the stationary phase.
-
Co-elution: this compound may co-elute with structurally similar compounds, such as Rhizonin B or other metabolites produced by Rhizopus microsporus or its endosymbiotic bacteria.[1][2]
-
Low sensitivity: As a mycotoxin, it may be present in low concentrations, requiring sensitive detection methods.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: Reversed-phase columns, particularly C18 phases, are most commonly used for the separation of this compound.[1][2] A column with high surface area and good end-capping is recommended to minimize peak tailing. For complex matrices, using a column with a smaller particle size (e.g., sub-2 µm) can significantly improve resolution and efficiency.
Q3: How can I improve the detection of this compound?
A3: this compound can be monitored using a photodiode array (PDA) detector at a wavelength of 220 nm.[1] For higher sensitivity and selectivity, especially in complex sample matrices, mass spectrometry (MS) detection is recommended. Electrospray ionization (ESI) in positive mode is an effective technique for the analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Peak Tailing)
Cause: Peak tailing is a common issue in reversed-phase HPLC and can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase by adding an acidic modifier like formic acid or acetic acid can suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Use of Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak symmetry.
-
Column Selection: Employing a highly deactivated, end-capped C18 column can minimize the availability of free silanol groups for secondary interactions.
Issue 2: Insufficient Resolution Between this compound and Other Analytes
Cause: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. This can be due to suboptimal mobile phase composition or an inappropriate gradient program.
Solutions:
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent (acetonitrile or methanol) in the mobile phase significantly impact selectivity. Experiment with different organic modifiers or modify the gradient slope to improve separation.
-
Adjust the Gradient Program: A shallower gradient can increase the separation between closely eluting peaks.
-
Modify the Mobile Phase Additives: The addition of ion-pairing reagents or different buffers can alter the retention characteristics of the analytes and improve resolution.
Issue 3: Low Signal-to-Noise Ratio (Poor Sensitivity)
Cause: Low sensitivity can result from suboptimal detector settings, sample degradation, or inefficient ionization in the case of MS detection.
Solutions:
-
Detector Optimization: Ensure the detector wavelength is set to the absorbance maximum of this compound (~220 nm). For MS detection, optimize the source parameters (e.g., capillary voltage, gas flow rates) to maximize the ionization of the target analyte.
-
Sample Preparation: Use a robust sample extraction and clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective technique for sample purification.
-
Injection Volume: Increasing the injection volume can enhance the signal, but be mindful of potential peak broadening.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound based on published methods.
Sample Preparation (from Fungal Culture):
-
Harvest the mycelium from the liquid fermentation.
-
Perform an exhaustive overnight extraction with ethyl acetate.
-
Filter the organic phase and dry it with sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
Redissolve the residue in methanol for HPLC analysis.
HPLC-UV Method:
-
Column: Eurospher 100/5-C18 (20 x 250 mm) or similar C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: 42% to 83% acetonitrile.
-
Flow Rate: 10 ml/min (Note: This flow rate is for a preparative column and should be scaled down for analytical columns, e.g., to 1 ml/min for a 4.6 mm ID column).
-
Detection: UV at 220 nm.
LC-MS/MS Method:
-
Column: Gemini C18-column (150 × 4.6 mm, 5 µm) with a C18 guard cartridge.
-
Mobile Phase: A binary gradient of methanol and water containing 1% acetic acid and 5 mM ammonium acetate.
-
Flow Rate: 1 ml/min.
-
Detection: ESI-MS/MS in positive ion mode.
Data Presentation
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | Eurospher 100/5-C18 | Gemini C18 |
| Dimensions | 20 x 250 mm | 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water | Water with 1% acetic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile | Methanol with 1% acetic acid and 5 mM ammonium acetate |
| Gradient | 42% to 83% B | Not specified |
| Flow Rate | 10 ml/min | 1 ml/min |
| Detection | UV at 220 nm | ESI-MS/MS |
Visualizations
Caption: Troubleshooting workflow for enhancing this compound resolution.
Caption: Key parameter relationships affecting chromatographic resolution.
References
Technical Support Center: Best Practices for Long-Term Storage of Rhizonin A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Rhizonin A. The following information is based on general guidelines for the storage of cyclic peptides and mycotoxins, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the optimal physical form for long-term storage of this compound?
For long-term stability, it is highly recommended to store this compound in a lyophilized (freeze-dried) powder form. Peptides and other natural products are generally more stable as dry solids compared to solutions.[1][2] This minimizes degradation reactions such as hydrolysis that can occur in the presence of solvents.
Q2: What is the recommended temperature for storing lyophilized this compound?
Lyophilized this compound should be stored at -20°C or, for even longer-term storage, at -80°C.[1] It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption, especially when removing it from cold storage.
Q3: How should I prepare this compound for storage in solution?
If you need to store this compound in solution for a shorter period, it is critical to take the following precautions:
-
Use a suitable solvent: High-purity, anhydrous-grade solvents are recommended. Dimethyl sulfoxide (DMSO) has been used to dissolve this compound for experimental purposes.[3] However, be aware that some mycotoxins can degrade in solvents containing water.[4]
-
Aliquot the solution: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots.
-
Store at low temperatures: Store the aliquots at -20°C or -80°C.
Q4: How do I properly reconstitute lyophilized this compound?
Proper reconstitution is essential to maintain the integrity of the compound. Follow these steps:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation and moisture contamination.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of a pre-chilled, sterile solvent of choice (e.g., DMSO).
-
Gently swirl or vortex at a low speed to dissolve the powder. Avoid vigorous shaking, which can cause aggregation or degradation of peptides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage. | The compound may have low solubility in the chosen solvent at low temperatures. DMSO can absorb water, which may reduce the solubility of the compound. | Gently warm the solution and sonicate to try and redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a lower concentration. Ensure you are using anhydrous DMSO and store it properly to minimize water absorption. |
| Loss of biological activity in experiments. | The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture, incorrect pH). | Always store solutions in single-use aliquots at -20°C or -80°C. Protect from light by using amber vials or wrapping vials in foil. Ensure lyophilized powder is stored in a desiccator. If possible, check the purity of your compound using analytical methods like HPLC. |
| Inconsistent experimental results. | This could be due to inaccurate concentration of the stock solution, possibly from incomplete reconstitution or degradation. | Ensure the lyophilized powder is fully dissolved during reconstitution. Use a calibrated pipette for accurate solvent addition. Run a concentration check of your stock solution if possible. |
| Difficulty dissolving the lyophilized powder. | This compound, being a cyclic peptide, may have specific solubility characteristics. | Try gentle warming or sonication to aid dissolution. If using a buffer, ensure the pH is optimal for solubility. For difficult-to-dissolve peptides, a small amount of a different co-solvent might be necessary, but this should be tested for compatibility with your experimental setup. |
Quantitative Data on Mycotoxin Stability
| Mycotoxin | Solvent | Temperature | Time | % Degradation | Reference |
| Aflatoxin G1 | 30% Methanol in Water | 22°C | 21 hours | 48.6% | |
| Aflatoxin G2 | 30% Methanol in Water | 22°C | 21 hours | 56.3% | |
| Aflatoxin B1 | 30% Methanol in Water | 22°C | 21 hours | 7.8% | |
| Aflatoxin B2 | 30% Methanol in Water | 22°C | 21 hours | 11.4% | |
| Aflatoxins (B1, B2, G1, G2) | 100% Methanol | 22°C | 21 hours | No significant degradation | |
| Aflatoxins (B1, B2, G1, G2) | 30% Methanol in Water | 5°C | 21 hours | < 10% | |
| Deoxynivalenol (DON) | Acetonitrile | 4°C | 24 months | 21% | |
| Deoxynivalenol (DON) | Ethyl Acetate | 4°C | 24 months | No significant degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute in the desired solvent (e.g., anhydrous DMSO) to a known concentration.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each temperature condition.
-
Allow the sample to equilibrate to room temperature.
-
-
Analytical Method:
-
Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of degradation.
-
-
Data Analysis:
-
Plot the percentage of intact this compound against time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Decision-making guide for this compound storage.
References
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Current Review of Mycotoxin Biodegradation and Bioadsorption: Microorganisms, Mechanisms, and Main Important Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijstre.com [ijstre.com]
Technical Support Center: Addressing Variability in Rhizonin A Cytotoxicity Assay Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhizonin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability and other common issues encountered during in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a hepatotoxic cyclopeptide mycotoxin.[1] It is not produced by the fungus Rhizopus microsporus itself, but by symbiotic bacteria (Burkholderia sp.) living within the fungus.[1] Its cytotoxicity is attributed to its ability to induce cell death, particularly in liver cells, through mechanisms that are thought to involve the induction of apoptosis.[2][3]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
High variability between replicates is a frequent issue and can stem from several sources:
-
Pipetting Errors: Inconsistent volumes of cells, media, or this compound solution can lead to significant differences. Using calibrated multichannel pipettes can help minimize this.
-
Uneven Cell Seeding: A non-homogenous cell suspension before seeding can result in wells having different cell numbers. Ensure thorough but gentle mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media to maintain humidity.
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles during pipetting and remove any that appear before reading the plate.
Q3: My results are not reproducible between experiments. What factors should I investigate?
Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions:
-
Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and sensitivity to toxins. Use cells within a consistent and low passage range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Incubation Times: Adhere strictly to the same incubation times for cell treatment and assay development in all experiments.
-
Solvent Consistency: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all experiments and is below the toxic threshold for your specific cell line.[4]
Troubleshooting Guides
Issue 1: Unexpectedly Low Cytotoxicity or High Cell Viability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Sub-optimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Low cell numbers may not produce a strong enough signal. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If the assay is performed too early or too late, the cytotoxic effect may not be detected. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Interference from this compound | Some natural products can interfere with assay reagents. For tetrazolium-based assays (e.g., MTT), this compound might reduce the dye, leading to a false signal of high viability. Run a cell-free control with this compound and the assay reagent to check for direct reduction. If interference is observed, consider switching to a different assay (e.g., ATP-based or LDH release assay). |
Issue 2: Unexpectedly High Cytotoxicity, Even at Low Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Run a solvent control with a range of concentrations to determine the maximum non-toxic concentration for your cell line. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death and affect assay results. Regularly check cell cultures for contamination and test for mycoplasma. |
| Over-seeding of Cells | High cell density can lead to nutrient depletion and accumulation of toxic byproducts, causing cell death that is not due to the compound being tested. Optimize cell seeding density. |
| Pipetting Error | Errors in serial dilutions can lead to higher than intended concentrations of this compound. Double-check calculations and pipetting technique. |
Quantitative Data
As specific in vitro IC50 values for this compound are not widely reported in the literature, it is crucial to determine the IC50 experimentally for your specific cell line and conditions. The following table provides a general framework for presenting such data.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Hepatocellular Carcinoma (e.g., HepG2) | MTT | 48 | Experimentally Determined |
| Normal Hepatocyte (e.g., THLE-2) | LDH Release | 48 | Experimentally Determined |
| Other Cell Line | ATP-based | 48 | Experimentally Determined |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium and MTT only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: A generalized workflow for in vitro cytotoxicity assays.
Troubleshooting Logic for High Assay Variability
Caption: A troubleshooting decision tree for high variability in cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
Disclaimer: The precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated. This diagram represents a plausible pathway based on the known hepatotoxic effects of other mycotoxins, which often induce apoptosis through mitochondrial-dependent pathways.
Caption: A proposed intrinsic apoptosis pathway for this compound in hepatocytes.
References
- 1. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to the Toxins’ Special Issue on Evaluation of Cytotoxicity and Cytoprotection Effects of Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential [mdpi.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Animal Models for Rhizonin A Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizonin A toxicity models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxic effects?
A1: this compound is a cyclic heptapeptide mycotoxin.[1][2] It is not produced by the fungus Rhizopus microsporus itself, but by its endosymbiotic bacteria, Burkholderia endofungorum.[1][3] The primary toxic effect of this compound is severe, non-specific hepatotoxicity, leading to a range of hepatic lesions and both acute and chronic liver failure.[1] It is also known to cause damage to the kidneys.
Q2: Which animal models are most commonly used for studying this compound toxicity?
A2: The most frequently cited animal models for in vivo studies of this compound toxicity are rats and Pekin ducklings. Rats, specifically young inbred male BD IX rats and partially inbred albino rats, have been used to study the effects of both crude Rhizopus microsporus culture material and purified this compound.
Q3: What is the established lethal dose of this compound in these models?
A3: In young male partially inbred albino rats, a single oral gavage dose of 70 mg/kg of pure this compound was found to be above the LD100, causing 100% mortality. Higher doses of 96, 131, and 180 mg/kg also resulted in 100% mortality.
Troubleshooting Guides
Issue 1: High variability in toxicity study outcomes.
-
Potential Cause 1: Inconsistent Purity of this compound.
-
Solution: Ensure the purity of the this compound used in your experiments. It is crucial to have a consistent source or to perform rigorous quality control on each batch. The production of this compound is dependent on the presence of the endosymbiotic Burkholderia bacteria in the Rhizopus microsporus culture. Curing the fungus with antibiotics can lead to a non-producing, symbiont-free phenotype.
-
-
Potential Cause 2: Animal Strain and Age Differences.
-
Solution: Use a consistent strain, sex, and age of animals for all experiments. The original studies specified the use of young inbred male BD IX rats and young male partially inbred albino rats. Age can significantly impact metabolic rates and susceptibility to toxins.
-
-
Potential Cause 3: Inconsistent Administration Technique.
-
Solution: Standardize the oral gavage procedure. Ensure the vehicle (e.g., dimethyl sulfoxide) is consistent and administered at the same volume per body weight for all animals. Fasting the animals prior to dosing can also reduce variability in absorption.
-
Issue 2: Difficulty in assessing sub-lethal toxicity.
-
Potential Cause: Insensitive or non-specific biomarkers.
-
Solution: Employ a panel of biochemical and histopathological markers. In addition to monitoring mortality and weight loss, collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Creatinine levels can also be measured to assess kidney damage. For histopathological analysis, examine both liver and kidney tissues for signs of cellular damage.
-
Issue 3: Unexpected animal mortality at lower than expected doses.
-
Potential Cause: Contamination of the this compound sample.
-
Solution: Verify the purity of your this compound sample. The crude extract from Rhizopus microsporus cultures may contain other toxic metabolites.
-
-
Potential Cause: Animal stress.
-
Solution: Ensure proper animal handling and housing conditions to minimize stress, which can exacerbate toxic effects.
-
Experimental Protocols
Protocol 1: In Vivo this compound Toxicity Study in Rats
-
Animal Model: Young male, partially inbred albino rats.
-
Housing: House animals in standard laboratory conditions with ad libitum access to food and water.
-
Preparation of Dosing Solution:
-
Dissolve pure this compound in dimethyl sulfoxide (DMSO).
-
Prepare different concentrations to achieve the desired doses (e.g., 70, 96, 131, 180 mg/kg body weight).
-
-
Administration:
-
Fast the rats for 12 hours prior to dosing.
-
Administer the this compound solution via a single oral gavage.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 10 days.
-
Record body weight daily.
-
-
Sample Collection:
-
At the end of the observation period (or upon euthanasia), collect blood samples via cardiac puncture for biochemical analysis.
-
Perform a necropsy and collect liver and kidney tissues for histopathological examination.
-
-
Biochemical Analysis:
-
Centrifuge blood samples to separate serum.
-
Measure serum levels of ALT, AST, ALP, and creatinine.
-
-
Histopathological Analysis:
-
Fix liver and kidney tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine sections under a light microscope for evidence of hepatocellular degeneration, necrosis, disassociation of liver cell cords, periportal bile-duct proliferation, and renal tubular epithelial changes.
-
Data Presentation
Table 1: Lethal Doses of this compound in Rats
| Dose (mg/kg) | Administration Route | Animal Model | Outcome | Reference |
| 70 | Oral Gavage | Young male partially inbred albino rats | >LD100 (100% mortality) | |
| 96 | Oral Gavage | Young male partially inbred albino rats | 100% mortality | |
| 131 | Oral Gavage | Young male partially inbred albino rats | 100% mortality | |
| 180 | Oral Gavage | Young male partially inbred albino rats | 100% mortality |
Table 2: Histopathological Findings in Rats Exposed to this compound
| Organ | Histopathological Changes | Reference |
| Liver | Hepatocyte degeneration to necrosis, disassociation of liver cell cords, periportal bile-duct proliferation. | |
| Kidney | Renal tubular epithelium degeneration to necrosis. |
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for this compound Toxicity Study in Rats
Caption: Workflow for in vivo this compound toxicity assessment in a rat model.
Diagram 2: Postulated Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Proposed mechanism of this compound-induced liver cell death.
References
- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize degradation of Rhizonin A samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rhizonin A samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a hepatotoxic cyclopeptide mycotoxin.[1][2][3][4] Like many complex biomolecules, its chemical structure can be susceptible to degradation under various environmental conditions, which can impact the accuracy and reproducibility of experimental results. Ensuring sample stability is critical for reliable quantification and biological activity assessment.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general stability of cyclopeptides and molecules with similar functional groups, the primary factors that can induce degradation of this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds within the cyclic structure.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5]
-
Oxidizing Agents: The furan moiety within the structure of this compound may be susceptible to oxidation.
Q3: How should I store my this compound samples to ensure long-term stability?
For long-term storage, it is recommended to store this compound as a solid, lyophilized powder at -20°C or below, protected from light and moisture. If in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving and diluting this compound?
For initial solubilization, dimethyl sulfoxide (DMSO) is a common choice. For aqueous buffers in experiments, it is crucial to ensure the final DMSO concentration is low and does not affect the assay. The stability of this compound in various aqueous buffers should be experimentally determined, but neutral pH (around 7.0) is generally a safer starting point.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over time in aqueous solution. | Hydrolysis of peptide bonds. | Prepare fresh solutions for each experiment. If storage of aqueous solutions is necessary, perform a stability study at different pH values and temperatures to determine optimal conditions. Consider storing aliquots at -80°C. |
| Inconsistent results between experiments. | Sample degradation due to light exposure. | Protect samples from light at all stages of handling, storage, and analysis. Use amber vials or cover containers with aluminum foil. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Potential degradation could arise from hydrolysis, oxidation, or photolysis. |
| Reduced recovery during extraction from biological matrices. | Adsorption to labware or instability in the extraction solvent. | Use low-adsorption polypropylene labware. Evaluate the stability of this compound in the chosen extraction solvent and minimize the time the sample spends in the solvent. |
Summary of Potential Degradation of Cyclopeptides
| Stress Condition | Potential Degradation Pathway | General Observations for Cyclopeptides |
| Acidic pH | Hydrolysis of peptide bonds. | Stability is variable; some cyclopeptides show resistance, while others degrade. |
| Alkaline pH | Hydrolysis of peptide bonds. | Generally, cyclopeptides are more susceptible to degradation at higher pH. |
| Elevated Temperature | Increased rate of hydrolysis and other reactions. | Cyclopeptides often exhibit high thermal stability due to their rigid structure, but prolonged exposure to high temperatures will lead to degradation. |
| Light Exposure | Photodegradation. | Can lead to the formation of various degradation products, especially in the presence of photosensitizers. |
| Oxidation | Oxidation of susceptible amino acid residues or other functional groups (e.g., furan ring). | The furan moiety in this compound is a potential site for oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/Vis or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis. For solution stability, heat a methanolic solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 48 hours or in a photostability chamber. Keep a control sample in the dark.
-
Analysis: Analyze all samples, along with a control sample (this compound in methanol stored at 4°C), by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm or MS detection
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Validation & Comparative
Comparative analysis of Rhizonin A and aflatoxin cytotoxicity
A Detailed Examination for Researchers and Drug Development Professionals
In the realm of toxicology and drug development, understanding the cytotoxic profiles of naturally occurring toxins is paramount for risk assessment and the exploration of new therapeutic avenues. This guide provides a comparative analysis of two potent mycotoxins: Rhizonin A and Aflatoxin. While both are known for their significant toxicity, the extent of their cytotoxic effects and the available research data differ substantially. This analysis aims to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
Aflatoxins, particularly Aflatoxin B1 (AFB1), are well-characterized mycotoxins with a vast body of research detailing their cytotoxic and carcinogenic properties.[1][2][3] In contrast, this compound, a cyclic peptide produced by endosymbiotic bacteria within the fungus Rhizopus microsporus, is a potent toxin with demonstrated in vivo toxicity, but lacks extensive in vitro cytotoxicity data.[4][5] This guide will present a side-by-side comparison of their known cytotoxic effects, mechanisms of action, and the experimental protocols used to assess their toxicity. A significant data gap exists for the in vitro cytotoxicity of this compound, which will be highlighted throughout this analysis.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and Aflatoxin. The lack of publicly available in vitro data for this compound is a notable limitation in a direct quantitative comparison.
| Parameter | This compound | Aflatoxin B1 (AFB1) |
| In Vitro IC50 | Data not available | 11.11 µM (HepG2 cells) 38.8 µM (Caco-2 cells, 48h) 3.12 ppm (HepG2 cells, 48h, AlamarBlue assay) 687 nM (BME-UV1 cells, 24h) 180 nM (BME-UV1 cells, 48h) |
| In Vivo LD50/LD100 | LD100: 70 mg/kg (rats, single dose by gavage) | Varies by species and route of administration. |
| Target Organs | Liver, Kidneys | Liver (primary target), Kidneys, Immune System |
| Cellular Effects | Hepatocyte degeneration and necrosis, disassociation of liver cell cords, periportal bile-duct proliferation, renal tubular epithelium degeneration and necrosis (in vivo) | Induction of apoptosis, oxidative stress, DNA damage, cell cycle arrest, inhibition of protein and DNA synthesis |
Mechanisms of Cytotoxicity
This compound: The precise cellular and molecular mechanisms underlying this compound's cytotoxicity have not been extensively elucidated in published literature. The in vivo studies point towards severe damage to the liver and kidneys. The observed histopathological changes, such as necrosis and architectural disruption of liver tissue, suggest a potent and direct toxic effect on these organs.
Aflatoxin B1: The cytotoxic mechanism of AFB1 is well-documented. After metabolic activation in the liver by cytochrome P450 enzymes, AFB1 is converted to the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide can bind to DNA, forming DNA adducts that lead to mutations and interfere with DNA replication and transcription, ultimately triggering apoptosis. Furthermore, AFB1 induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and contributing to its cytotoxic and carcinogenic effects.
Signaling Pathways
The following diagram illustrates a simplified signaling pathway for Aflatoxin B1-induced apoptosis, a key mechanism of its cytotoxicity.
Caption: Aflatoxin B1-induced apoptosis pathway.
Experimental Protocols
The assessment of cytotoxicity is fundamental to understanding the toxic potential of compounds like this compound and Aflatoxin. Standardized in vitro assays are routinely employed for this purpose.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aflatoxin B1) and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between healthy, apoptotic, and necrotic cells based on changes in the plasma membrane. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
The following diagram illustrates a typical workflow for assessing cytotoxicity using in vitro methods.
References
- 1. Preclinical antitumour activity and animal toxicology studies of rhizoxin, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Remarkable Innate Resistance of Burkholderia bacteria to Cationic Antimicrobial Peptides: Insights into the Mechanism of AMP Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Rhizonin A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Rhizonin A, a hepatotoxic cyclic peptide. By leveraging comparative analysis with known toxins and outlining detailed experimental protocols, this document serves as a practical resource for elucidating the molecular pathways affected by this potent natural product.
Introduction to this compound
This compound is a cyclic heptapeptide known for its significant hepatotoxicity.[1][2] Originally thought to be a mycotoxin produced by the fungus Rhizopus microsporus, it is, in fact, synthesized by symbiotic Burkholderia bacteria residing within the fungus. In vivo studies have demonstrated that this compound induces severe liver damage, characterized by hepatocellular degeneration and necrosis.[3] However, the precise molecular mechanism underlying its toxicity remains to be fully elucidated. This guide proposes a putative mechanism of action for this compound and details a systematic approach to its experimental validation.
Comparative Analysis of Hepatotoxic Cyclopeptide Toxins
To formulate a hypothesis for this compound's mechanism of action, it is instructive to compare it with other well-characterized hepatotoxic cyclopeptide toxins.
| Toxin | Chemical Structure | Known Molecular Target(s) | Primary Cellular Effects |
| α-Amanitin | Bicyclic octapeptide | RNA Polymerase II[3][4] | Inhibition of transcription, leading to apoptosis. |
| Phalloidin | Bicyclic heptapeptide | F-actin | Stabilization of actin filaments, preventing depolymerization and disrupting cell motility and integrity. |
| Microcystin-LR | Monocyclic heptapeptide | Protein Phosphatase 1 (PP1) and 2A (PP2A) | Hyperphosphorylation of cellular proteins, leading to cytoskeletal disruption, oxidative stress, and apoptosis/necrosis. |
| This compound | Cyclic heptapeptide | Hypothesized: Protein Phosphatases (e.g., PP1/PP2A) or other key signaling proteins. | Hepatocellular necrosis and apoptosis. |
Based on its cyclic peptide structure and potent hepatotoxicity, we hypothesize that this compound, similar to microcystins, may target and inhibit essential cellular enzymes such as protein phosphatases. This inhibition would lead to a cascade of downstream effects culminating in cell death.
Proposed Signaling Pathway for this compound-Induced Hepatotoxicity
The following diagram illustrates a hypothetical signaling pathway for this compound's mechanism of action, drawing parallels with known hepatotoxins and integrating common cell death pathways.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Validating the Mechanism of Action
A multi-pronged approach is necessary to validate the proposed mechanism of action. The following workflow outlines key experimental stages.
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Phase 1: Target Identification
Objective: To identify the direct molecular target(s) of this compound in hepatocytes.
Methods:
-
Affinity Chromatography-Mass Spectrometry:
-
Synthesize a this compound analog with a linker for immobilization on affinity beads.
-
Incubate the immobilized this compound with liver cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact liver cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting for candidate target proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.
-
Phase 2: In Vitro Validation
Objective: To confirm the direct interaction of this compound with the identified target protein(s) and characterize its functional consequences.
Method:
-
Protein Phosphatase Activity Assay:
-
Purify the candidate protein phosphatase (e.g., PP1 or PP2A).
-
Incubate the purified enzyme with a specific substrate in the presence of varying concentrations of this compound.
-
Measure the enzymatic activity (e.g., by colorimetric or fluorometric detection of the dephosphorylated substrate).
-
As a positive control, use a known inhibitor of the phosphatase, such as microcystin-LR.
-
| Assay Component | Description |
| Enzyme | Recombinant human Protein Phosphatase 1 or 2A |
| Substrate | p-Nitrophenyl phosphate (pNPP) or a phosphopeptide substrate |
| Test Compound | This compound (0.01 - 100 µM) |
| Positive Control | Microcystin-LR (1 µM) |
| Detection | Spectrophotometric measurement of p-nitrophenol at 405 nm |
Phase 3: Cell-Based Assays
Objective: To characterize the cellular effects of this compound on hepatocytes and determine the mode of cell death.
Methods:
-
Hepatotoxicity Assays:
-
Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2).
-
Treat the cells with a dose range of this compound for various time points.
-
Assess cell viability using assays such as MTT or LDH release.
-
-
Apoptosis vs. Necrosis Assays:
-
Treat cells with this compound.
-
Stain cells with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis/necrosis).
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of live, apoptotic, and necrotic cells.
-
| Parameter | Assay | Principle |
| Cell Viability | MTT Assay | Measures metabolic activity. |
| Cytotoxicity | LDH Release Assay | Measures membrane integrity. |
| Apoptosis | Annexin V/PI Staining | Detects phosphatidylserine externalization and membrane permeability. |
| Caspase Activity | Caspase-3/7 Glo Assay | Measures the activity of executioner caspases. |
Phase 4: Signaling Pathway Analysis
Objective: To investigate the downstream signaling pathways affected by this compound.
Method:
-
Western Blot Analysis:
-
Treat hepatocytes with this compound for different durations.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies against key signaling proteins, including phosphorylated forms (e.g., phospho-p38 MAPK, phospho-JNK) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).
-
Conclusion
The validation of this compound's mechanism of action requires a systematic and multi-faceted experimental approach. By combining target identification strategies with functional in vitro and cell-based assays, researchers can elucidate the molecular basis of its hepatotoxicity. The proposed workflow and experimental designs in this guide provide a robust framework for these investigations, which will be crucial for understanding the toxicology of this potent natural product and for its potential applications in biomedical research.
References
A Comparative Guide to Microbial Hepatotoxins: Rhizonin A in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rhizonin A, a potent microbial hepatotoxin, with other well-characterized microbial toxins that target the liver. This document aims to be an objective resource, presenting key toxicity data, outlining mechanisms of action, and detailing relevant experimental protocols to support research and drug development efforts in toxicology and pharmacology.
Overview of Microbial Hepatotoxins
Microbial hepatotoxins are a diverse group of secondary metabolites produced by various microorganisms, including fungi and bacteria, that cause injury to the liver. These toxins are a significant concern for human and animal health due to their potential to contaminate food, water, and agricultural commodities. Understanding their distinct mechanisms of action is crucial for developing effective diagnostic and therapeutic strategies. This guide focuses on a comparative analysis of this compound against Aflatoxin B1, Microcystin-LR, and the phallotoxins/amatoxins group (represented by α-Amanitin and Phalloidin).
Comparative Toxicity and Mechanisms of Action
The hepatotoxicity of these microbial toxins varies significantly in terms of potency and the molecular pathways they disrupt. While some toxins require metabolic activation to exert their effects, others directly interact with cellular components.
This compound
This compound is a cyclic peptide hepatotoxin that, interestingly, is not produced by a fungus but by an endosymbiotic bacterium, Burkholderia sp., residing within the fungus Rhizopus microsporus.[1][2][3][4][5] In animal studies, this compound has demonstrated severe, non-specific hepatotoxicity, causing a spectrum of hepatic lesions and inducing both acute and chronic liver failure, which has led to 100% mortality in some animal tests. The toxin also exhibits nephrotoxic effects, with observed degeneration and necrosis of renal tubular epithelium.
The precise molecular mechanism of this compound's hepatotoxicity is not yet fully elucidated. However, its cyclopeptide structure and the nature of the observed cellular damage suggest potential interference with fundamental cellular processes.
Aflatoxin B1 (AFB1)
Aflatoxin B1 is a mycotoxin produced by Aspergillus species. It is a potent hepatocarcinogen and is considered a pro-toxin, meaning it requires metabolic activation by cytochrome P450 enzymes in the liver to its reactive epoxide form, AFB1-8,9-epoxide. This epoxide can then bind to DNA and proteins, leading to cellular damage. The primary mechanism of AFB1-induced hepatotoxicity involves the induction of oxidative stress, mitochondrial dysfunction, and inflammation.
Microcystin-LR (MC-LR)
Microcystin-LR is a cyclic peptide toxin produced by cyanobacteria. Its primary mechanism of action is the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A) in hepatocytes. This inhibition leads to hyperphosphorylation of numerous cellular proteins, resulting in the disruption of the cytoskeleton, loss of cell morphology, apoptosis, and necrosis.
α-Amanitin and Phalloidin
These toxins are produced by the Amanita phalloides mushroom. α-Amanitin is a cyclic peptide that acts as a potent inhibitor of RNA polymerase II, thereby halting mRNA synthesis and leading to cell death. Phalloidin, another cyclic peptide from the same mushroom, selectively binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization and disrupting normal cellular dynamics.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the selected microbial hepatotoxins. It is important to note that toxicity can vary depending on the animal model, route of administration, and other experimental conditions.
| Toxin | Toxin Class | Primary Source | LD50 (Oral, Rat) | Key Mechanistic Target(s) |
| This compound | Cyclopeptide | Burkholderia sp. (endosymbiont of Rhizopus microsporus) | < 70 mg/kg (>LD100) | Not fully elucidated |
| Aflatoxin B1 | Mycotoxin | Aspergillus flavus, A. parasiticus | 1-10 mg/kg | DNA, Proteins (after metabolic activation) |
| Microcystin-LR | Cyanotoxin (Cyclic Peptide) | Microcystis aeruginosa and other cyanobacteria | ~5 mg/kg | Protein Phosphatases 1 and 2A |
| α-Amanitin | Amatoxin (Cyclic Peptide) | Amanita phalloides | ~0.1 mg/kg | RNA Polymerase II |
| Phalloidin | Phallotoxin (Cyclic Peptide) | Amanita phalloides | Not orally toxic | F-actin |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways affected by these toxins and the experimental workflows used to study them is essential for a deeper understanding of their toxicology.
Signaling Pathways
Experimental Workflow for Hepatotoxicity Assessment
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data in toxicology research.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed hepatocytes (e.g., HepG2 cells) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of the hepatotoxin in the appropriate cell culture medium. Replace the existing medium with the toxin-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of toxin that inhibits cell viability by 50%).
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)
This protocol provides a framework for determining the acute oral toxicity of a substance.
Protocol:
-
Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a single sex (typically females). Animals should be acclimatized to laboratory conditions for at least five days.
-
Fasting: Fast the animals overnight (for rats) prior to dosing, with free access to water.
-
Dose Administration: Administer the test substance (e.g., this compound dissolved in a suitable vehicle like dimethylsulfoxide) as a single dose via oral gavage.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals: frequently during the first 24 hours and then daily for a total of 14 days.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.
-
Histopathology: Collect target organs, particularly the liver and kidneys, for histopathological examination.
-
Data Analysis: Analyze the data to determine the LD50 value and observe any dose-related toxic effects.
Conclusion
This compound is a potent hepatotoxin with a unique biological origin. While its acute toxicity has been demonstrated, further research is critically needed to elucidate its precise molecular mechanism of action. A thorough understanding of how this compound induces hepatotoxicity, in comparison to well-characterized toxins like Aflatoxin B1, Microcystin-LR, and α-Amanitin, will be invaluable for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the toxicology of these important microbial compounds.
References
- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Unveiling the Molecular Targets of Rhizonin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rhizonin A, a cyclic peptide mycotoxin, is a known hepatotoxin, inducing significant liver damage.[1][2] While its toxic effects are well-documented, the precise molecular targets within hepatocytes remain elusive. This guide provides a comparative analysis of this compound with other well-characterized hepatotoxic cyclic peptides, offering insights into potential mechanisms of action and outlining experimental strategies for target identification.
Comparative Analysis of Hepatotoxic Cyclic Peptides
To understand the potential molecular mechanisms of this compound, it is valuable to compare it with other cyclic peptides known to target the liver. This section details the molecular targets and toxicological data for three such compounds: Phalloidin, Microcystin-LR, and α-Amanitin.
Molecular Targets and Mechanism of Action
| Toxin | Molecular Target(s) | Mechanism of Action |
| This compound | Unknown | Causes hepatocyte degeneration and necrosis.[2] |
| Phalloidin | F-actin | Binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization and disrupting normal cellular dynamics.[3][4] |
| Microcystin-LR | Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) | Covalently binds to and inhibits PP1 and PP2A, leading to hyperphosphorylation of cellular proteins, disruption of cell signaling, and induction of oxidative stress. |
| α-Amanitin | RNA Polymerase II | Binds to RNA polymerase II, inhibiting the translocation of RNA and DNA and thereby blocking transcription, which ultimately leads to cell death. |
Quantitative Toxicity Data
| Toxin | LD50 (Intraperitoneal, Mouse) | Other Relevant Data |
| This compound | LD100 < 70 mg/kg (Oral, Rat) | |
| Phalloidin | ~2 mg/kg | |
| Microcystin-LR | ~50 µg/kg | Provisional guidance for lifetime drinking water: 1 µg/L |
| α-Amanitin | ~0.1 mg/kg | Oral LD50 in rats: 100 µg/kg |
Experimental Protocols for Molecular Target Identification
The following are detailed methodologies for key experiments that can be employed to identify the molecular targets of this compound.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique is a powerful tool for isolating and identifying proteins that bind to a specific small molecule.
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Couple the this compound derivative to the activated beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound toxin.
-
-
Preparation of Liver Cell Lysate:
-
Homogenize fresh liver tissue or cultured hepatocytes in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Affinity Pull-Down:
-
Incubate the this compound-coupled beads with the liver cell lysate for several hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with underivatized beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the this compound pull-down but not in the control.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular context by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment:
-
Treat cultured hepatocytes with either this compound at various concentrations or a vehicle control.
-
Incubate the cells for a sufficient time to allow for target engagement.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fractions by Western blotting using antibodies against candidate target proteins or by mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding.
-
Immunoprecipitation (IP)
If a candidate target protein is identified, co-immunoprecipitation can be used to validate the interaction.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates from hepatocytes treated with and without this compound as described for AC-MS.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the candidate target protein.
-
Add protein A/G-coupled beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Detection of this compound:
-
Elute the protein complexes from the beads.
-
Analyze the eluate for the presence of this compound using techniques like HPLC or mass spectrometry. The presence of this compound in the immunoprecipitate of the target protein would confirm their interaction.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental approaches and potential signaling pathways affected by this compound, the following diagrams are provided.
By employing these established techniques and drawing comparisons with known hepatotoxins, researchers can systematically approach the identification of this compound's molecular targets, paving the way for a deeper understanding of its toxicology and the development of potential therapeutic interventions for mycotoxin-related liver damage.
References
- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phalloidin - Wikipedia [en.wikipedia.org]
- 4. Phalloidin [bionity.com]
The Crucial Role of N-methyl-3-(3-furyl)alanine in the Toxicity of Rhizonin A: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of toxins is paramount for mechanism elucidation and the development of potential therapeutics. This guide provides a comparative analysis of Rhizonin A, a hepatotoxic cyclic peptide, and its synthetic analog, highlighting the critical contribution of specific amino acid residues to its toxicity.
This compound, a mycotoxin originally isolated from the fungus Rhizopus microsporus, is a potent hepatotoxin causing significant liver and kidney damage in animal models[1]. It is, in fact, produced by an endosymbiotic bacterium, Burkholderia sp., residing within the fungus. The toxicity of this complex cyclic heptapeptide is not uniformly distributed across its structure; specific amino acid residues play a pivotal role in its deleterious effects. This guide focuses on the experimental evidence validating the indispensable role of its N-methyl-3-(3-furyl)alanine (Fua) residues in its toxicity.
Comparative Analysis: this compound vs. Phenylalanine-Substituted Analog
The core of this compound's toxicity lies in its two unique N-methyl-3-(3-furyl)alanine residues. Research has demonstrated that the substitution of these Fua residues with phenylalanine results in a dramatic reduction in cytotoxicity[2]. This finding underscores the furan moiety as a key pharmacophore for this compound's biological activity.
| Feature | This compound | [Phe², Phe⁵]-Rhizonin A (Analog) |
| Structure | Cyclic heptapeptide containing two N-methyl-3-(3-furyl)alanine residues. | Cyclic heptapeptide with both N-methyl-3-(3-furyl)alanine residues replaced by N-methyl-phenylalanine. |
| Toxicity | Highly hepatotoxic, causing liver and kidney necrosis. The lowest lethal dose (LD100) in rats is less than 70 mg/kg[1]. | Dramatically reduced cytotoxicity compared to native this compound[2]. |
| Key Amino Acids for Toxicity | N-methyl-3-(3-furyl)alanine | N/A (key toxicophore is absent) |
Experimental Protocols
The validation of the role of specific amino acids in this compound toxicity involves several key experimental stages: isolation of the native toxin, synthesis of the amino acid-substituted analog, and comparative cytotoxicity assays.
Isolation of this compound
This compound is typically isolated from cultures of the symbiotic bacterium Burkholderia sp. harbored by the fungus Rhizopus microsporus.
Protocol:
-
Cultivation: The bacterial endosymbiont is cultured in a suitable broth medium to promote the production of this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude toxin.
-
Purification: The crude extract is subjected to multiple rounds of chromatographic purification, including silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to obtain pure this compound.
-
Characterization: The purified compound is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Synthesis of [Phe², Phe⁵]-Rhizonin A Analog
The synthesis of the phenylalanine-substituted analog is a complex multi-step process involving solid-phase or solution-phase peptide synthesis.
General Protocol Outline:
-
Amino Acid Precursors: Protected and activated forms of the constituent amino acids, including N-methyl-phenylalanine, are prepared.
-
Peptide Chain Assembly: The amino acids are sequentially coupled to form the linear heptapeptide precursor.
-
Cyclization: The linear peptide is cyclized to form the macrocyclic structure.
-
Purification and Characterization: The synthesized analog is purified by HPLC and its structure confirmed by mass spectrometry and NMR.
Comparative Cytotoxicity Assays
To compare the toxicity of this compound and its analog, in vitro cytotoxicity assays are performed using relevant cell lines, such as hepatoma cell lines (e.g., HepG2).
Protocol:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound and the [Phe², Phe⁵]-Rhizonin A analog for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of each compound that causes 50% inhibition of cell viability (IC50) is calculated and compared. A significantly higher IC50 value for the analog would confirm its reduced cytotoxicity.
Visualizing the Molecular and Experimental Frameworks
To further clarify the concepts discussed, the following diagrams illustrate the structural differences between this compound and its non-toxic analog, as well as the experimental workflow for their comparison.
Caption: Structural basis of this compound toxicity.
Caption: Experimental workflow for comparative toxicity analysis.
References
Independent Verification of Rhizonin A's Biosynthetic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental methodologies employed in the independent verification of the biosynthetic pathway of Rhizonin A, a potent hepatotoxic cyclopeptide. Initially attributed to the fungus Rhizopus microsporus, subsequent research has unequivocally demonstrated its production by an endosymbiotic bacterium, Mycetohabitans endofungorum (formerly Burkholderia rhizoxina). This guide will dissect the key experimental approaches that have solidified our understanding of this intricate biosynthetic process.
From Fungal Mycotoxin to Bacterial Metabolite: A Paradigm Shift
The journey to elucidating the true origin of this compound involved a pivotal shift in scientific understanding, moving from a fungal to a bacterial source. This was established through a series of elegant experiments that are compared below.
| Experimental Approach | Description | Key Findings | Supporting Data |
| Antibiotic Curing | The host fungus, Rhizopus microsporus, was treated with antibiotics to eliminate the endosymbiotic bacteria. | Cessation of this compound production in the "cured" fungal culture. | HPLC analysis showing the absence of the this compound peak in extracts from antibiotic-treated fungi, compared to a prominent peak in untreated controls.[1][2] |
| Isolation and Pure Culture of Endosymbiont | The endosymbiotic bacteria were isolated from the fungal host and grown in a pure culture. | Detection of this compound in the culture broth of the isolated bacteria. | HPLC-MS analysis of the bacterial culture extract confirming the presence of this compound, identical to the compound isolated from the symbiotic culture.[1] |
| PCR and Phylogenetic Analysis | PCR with universal bacterial primers was used to detect bacterial DNA in the rhizonin-producing fungus. 16S rRNA gene sequencing was then used for identification. | Presence of bacterial 16S rRNA genes confirmed a bacterial presence. Phylogenetic analysis identified the endosymbiont as a member of the genus Burkholderia (now Mycetohabitans).[1][3] | Agarose gel electrophoresis showing amplification of bacterial 16S rRNA genes from the total DNA of the fungus. Sequence data and phylogenetic trees showing the relationship of the endosymbiont to other Burkholderia species. |
Delving Deeper: Unraveling the Genetic Blueprint
Following the confirmation of its bacterial origin, research focused on identifying and characterizing the specific genes and enzymes responsible for this compound biosynthesis. This was achieved through a combination of genomic, genetic, and biochemical techniques.
| Experimental Approach | Description | Key Findings | Supporting Data |
| Genome Sequencing and Bioinformatic Analysis | The complete genome of Mycetohabitans endofungorum was sequenced. | Identification of a large non-ribosomal peptide synthetase (NRPS) gene cluster, designated as the rhz cluster, predicted to be responsible for this compound synthesis. | Annotation of the rhz gene cluster showing the modular organization of the NRPS genes, including adenylation (A), condensation (C), and thiolation (T) domains. |
| Gene Inactivation (Knockout) Studies | Specific genes within the rhz cluster, such as the core NRPS gene rhzA and the dioxygenase gene rhzB, were deleted. | Abolished production of this compound in the mutant strains, confirming the essential role of these genes in the biosynthetic pathway. | Comparative HPLC-MS analysis of wild-type and mutant strains showing the absence of the this compound peak in the extracts of the knockout mutants. |
| Heterologous Expression | The gene rhzB was expressed in a foreign host, Escherichia coli. | The E. coli strain engineered to express rhzB was capable of producing 3-furylalanine (Fua), the characteristic non-proteinogenic amino acid found in this compound. | HPLC-HRMS analysis of the culture extracts from the heterologous host confirming the production of Fua. |
| Isotope Labeling Studies | The bacterial culture was fed with isotopically labeled potential precursors of the 3-furylalanine moiety, such as ¹³C-labeled tyrosine and L-DOPA. | Incorporation of the isotopic labels into the this compound molecule, confirming that tyrosine and L-DOPA are the precursors for the biosynthesis of the 3-furylalanine residues. | Mass spectrometry data showing the expected mass shift in this compound produced in the presence of labeled precursors. |
Visualizing the Verification Workflow
The following diagram illustrates the logical flow of the key experimental stages in the independent verification of this compound's biosynthetic pathway.
Caption: Experimental workflow for the verification of this compound's biosynthetic pathway.
The Verified Biosynthetic Pathway of this compound
The culmination of these research efforts has provided a clear model for the biosynthesis of this compound. The process is initiated by a large, multi-modular non-ribosomal peptide synthetase (NRPS) encoded by the rhzA gene. A key step is the formation of the unusual amino acid, 3-furylalanine (Fua), which is catalyzed by the dioxygenase RhzB from the precursor L-tyrosine. The NRPS then incorporates Fua and other amino acids in a stepwise fashion to assemble the final cyclopeptide.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Protocols
1. Antibiotic Curing of Rhizopus microsporus
-
Objective: To eliminate the endosymbiotic bacteria from the fungal host.
-
Protocol:
-
Cultivate the rhizonin-producing R. microsporus strain on a suitable medium (e.g., Potato Dextrose Agar).
-
Subculture the fungus onto a fresh medium containing a broad-spectrum antibiotic (e.g., ciprofloxacin at 20 µg/mL).
-
Repeat the subculturing step for several generations to ensure the complete removal of the endosymbionts.
-
Confirm the absence of bacteria through microscopy and PCR using universal 16S rRNA primers.
-
Analyze the culture extracts of the "cured" fungus for the presence of this compound using HPLC-MS.
-
2. Gene Inactivation in Mycetohabitans endofungorum
-
Objective: To create a knockout mutant of a target gene in the rhz cluster.
-
Protocol (example for homologous recombination):
-
Construct a deletion vector containing flanking regions of the target gene (e.g., rhzB) and a selectable marker (e.g., an antibiotic resistance gene).
-
Introduce the deletion vector into M. endofungorum via a suitable transformation method (e.g., electroporation or conjugation).
-
Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the selectable marker.
-
Verify the gene deletion through PCR and Southern blot analysis.
-
Cultivate the mutant strain and analyze the culture extract for the absence of this compound using HPLC-MS.
-
3. Heterologous Expression of rhzB in E. coli
-
Objective: To confirm the function of RhzB in producing 3-furylalanine.
-
Protocol:
-
Amplify the coding sequence of the rhzB gene from the genomic DNA of M. endofungorum.
-
Clone the rhzB gene into an E. coli expression vector (e.g., pET vector) under the control of an inducible promoter.
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce the expression of the RhzB protein by adding an inducer (e.g., IPTG) to the culture medium.
-
Extract the metabolites from the culture and analyze for the presence of 3-furylalanine using HPLC-HRMS.
-
This comparative guide demonstrates the robust and multi-faceted approach that has been employed to independently verify the biosynthetic pathway of this compound. The convergence of evidence from these diverse experimental strategies provides a high degree of confidence in the current understanding of how this complex natural product is synthesized.
References
A Comparative Toxicological Profile of Rhizonin A and Other Cyclopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the toxicological profile of Rhizonin A with other well-characterized cyclopeptides, including the amatoxin α-amanitin, the phallotoxin phalloidin, and the hepatotoxic microcystins. This document summarizes key quantitative toxicological data, details experimental protocols for crucial assays, and visualizes the signaling pathways involved in their mechanisms of action.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound and other selected cyclopeptides. These values provide a comparative basis for understanding their relative potencies and target organ toxicities.
Table 1: Acute Toxicity Data (LD50/LD100)
| Cyclopeptide | Test Animal | Route of Administration | LD50/LD100 | Primary Target Organ(s) | Reference(s) |
| This compound | Rat | Gavage | >70 mg/kg (LD100) | Liver, Kidney | [1] |
| α-Amanitin | Rat | Oral | 100 µg/kg (LD50) | Liver, Kidney | [2] |
| Mouse | Oral | 0.1 mg/kg (LD50) | Liver, Kidney | [3] | |
| Phalloidin | Mouse | Intraperitoneal (IP) | 2 mg/kg (LD50) | Liver | [4] |
| Microcystin-LR | Mouse | Oral | 5 mg/kg (LD50) | Liver | [5] |
| Mouse | Intraperitoneal (IP) | 25-150 µg/kg (LD50) | Liver |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Cyclopeptide | Cell Line | Assay | IC50 | Reference(s) |
| This compound | Data not available | - | - | |
| α-Amanitin | MV411 (Human Leukemia) | MTS Assay | 0.59 ± 0.07 µM | |
| HL60 (Human Leukemia) | MTS Assay | >10 µM | ||
| Unconjugated | LNCaP (Prostate Cancer) | 476 nM | ||
| Phalloidin | Data not available for living cells | - | - | |
| Microcystin-LR | Normal Liver Cells | MTT Assay | 70 µM | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | >100 µM | ||
| PP1 (Protein Phosphatase 1) | Inhibition Assay | 1.0 nM | ||
| PP2A (Protein Phosphatase 2A) | Inhibition Assay | <0.1 nM |
Note: The cytotoxicity of phalloidin in living cells is not a commonly reported metric due to its primary use as a stabilizing agent for F-actin in fixed and permeabilized cells.
Mechanisms of Action and Signaling Pathways
The toxic effects of these cyclopeptides are dictated by their specific molecular interactions and the subsequent disruption of critical cellular processes.
This compound: The precise molecular mechanism of this compound is not as well-elucidated as the other cyclopeptides in this guide. However, it is known to be a hepatotoxin and nephrotoxin, causing degeneration and necrosis in the liver and kidneys.
α-Amanitin: This amatoxin is a potent and specific inhibitor of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) from DNA. Inhibition of RNA polymerase II halts protein synthesis, leading to cell death. The apoptotic pathway induced by α-amanitin involves the activation of p53, an imbalance in the Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, and the subsequent activation of caspases.
Phalloidin: Phalloidin, a phallotoxin, selectively binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization into globular actin (G-actin) monomers. This stabilization disrupts the dynamic nature of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.
Microcystins: These cyclic heptapeptides are potent inhibitors of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These phosphatases are crucial for regulating a vast array of cellular processes by dephosphorylating key signaling proteins. Inhibition of PP1 and PP2A leads to hyperphosphorylation of numerous proteins, disrupting cellular signaling, cytoskeleton integrity, and promoting apoptosis and necrosis, primarily in hepatocytes.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of the cited data.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium appropriate for the cell line
-
Cyclopeptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the cyclopeptide in cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the cyclopeptide. Include untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the cyclopeptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Protocol for Acute Oral Toxicity Study in Rodents (LD50 Determination)
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance following oral administration in rodents, based on OECD Test Guideline 401 (now largely replaced by alternative methods but foundational for historical data).
Materials:
-
Healthy, young adult rodents (e.g., rats or mice), typically of a single sex or both.
-
Test substance (cyclopeptide).
-
Vehicle for dissolving or suspending the test substance (e.g., water, corn oil).
-
Oral gavage needles.
-
Animal housing and care facilities.
Protocol:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight (for rats) or for a shorter period (for mice) before dosing, with water provided ad libitum.
-
Dose Preparation: Prepare graded doses of the test substance in the chosen vehicle.
-
Administration: Administer a single oral dose of the test substance to each animal using a gavage needle. A control group receives the vehicle only.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.
-
Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its 95% confidence interval.
This guide provides a foundational comparison of the toxicological profiles of this compound and other significant cyclopeptides. Further research, particularly on the in vitro cytotoxicity and detailed molecular mechanisms of this compound, is warranted to fully understand its toxicological potential in relation to these other well-studied toxins.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Insight into the Molecular Mechanism for the Discrepant Inhibition of Microcystins (MCLR, LA, LF, LW, LY) on Protein Phosphatase 2A [mdpi.com]
- 3. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for the Potential Inhibition Effect of Microcystin-LR Disinfectant By-Products on Protein Phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Rhizonin A-Induced Liver Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established and emerging biomarkers for assessing liver damage, with a specific focus on its application to Rhizonin A-induced hepatotoxicity. Due to the limited availability of specific quantitative biomarker data for this compound in publicly accessible literature, this guide utilizes data from other well-characterized hepatotoxic mycotoxins with similar mechanisms of liver injury as a comparative baseline. This approach allows for a robust evaluation of the utility of various biomarkers in the context of mycotoxin-induced liver damage.
Introduction to this compound and Liver Injury
This compound is a cyclic peptide mycotoxin produced by bacteria of the genus Burkholderia which live in symbiosis with the fungus Rhizopus microsporus.[1][2] It is known to be a potent hepatotoxin, causing significant liver damage.[3] Early studies in animal models have demonstrated that administration of this compound leads to severe liver lesions, including hepatocyte degeneration and necrosis, disassociation of liver cell cords, and periportal bile-duct proliferation.[3] These pathological changes underscore the need for sensitive and specific biomarkers to detect and quantify this compound-induced liver injury in research and drug development settings.
The assessment of drug-induced liver injury (DILI) traditionally relies on a panel of serum biomarkers. However, the specificity and prognostic value of these markers can be limited.[4] This has spurred research into novel biomarkers with improved performance characteristics. This guide compares traditional biomarkers with promising emerging biomarkers in the context of mycotoxin-induced hepatotoxicity.
Comparative Analysis of Liver Injury Biomarkers
The following tables summarize quantitative data on the performance of various biomarkers in detecting mycotoxin-induced liver injury. As direct quantitative data for this compound is scarce, data from studies on T-2 toxin and Microcystin-LR are presented as proxies. These mycotoxins induce hepatotoxicity with some similar pathological features to those described for this compound.
Table 1: Conventional Serum Biomarkers of Liver Injury
| Biomarker | Toxin Model | Dose | Time Point | Fold Change vs. Control (Mean ± SD) | Reference |
| Alanine Aminotransferase (ALT/GPT) | T-2 Toxin (Rat) | 2 mg/kg (single dose) | 24 hr | ~2.5-fold increase | |
| Alkaline Phosphatase (ALP) | T-2 Toxin (Rat) | 2 mg/kg (single dose) | 24 hr | Significant decrease | |
| Alkaline Phosphatase (ALP) | Microcystin-LR (Mouse) | 100 µg/kg (4 weeks) | 4 weeks | Significant increase | |
| Aspartate Aminotransferase (AST) | T-2 Toxin (Rat) | 2 mg/kg (single dose) | 24 hr | Not reported | |
| Total Bilirubin | Phalloidin (Rat) | 500 µg/kg (7 days) | 28 days | No significant change |
Table 2: Emerging Biomarkers of Liver Injury
| Biomarker | Toxin Model | Rationale for Use in Mycotoxin-Induced Liver Injury | Expected Response |
| High Mobility Group Box 1 (HMGB1) | General Hepatotoxicity | Released from necrotic cells, acts as a danger signal. | Increased serum levels. |
| microRNA-122 (miR-122) | General Hepatotoxicity | Highly abundant and specific to hepatocytes; released upon injury. | Increased serum levels. |
| Keratin-18 (K18) | General Hepatotoxicity | Full-length K18 is released during necrosis, while caspase-cleaved K18 is a marker of apoptosis. | Increased serum levels of total and/or cleaved K18. |
| Glutamate Dehydrogenase (GLDH) | General Hepatotoxicity | A mitochondrial enzyme, its presence in serum indicates mitochondrial damage and necrosis. | Increased serum levels. |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below to facilitate the replication and validation of these biomarker assessments.
Animal Model of Hepatotoxicity
-
Animal Species: Male Wistar rats (or other appropriate rodent model).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Toxin Administration: this compound (or a suitable proxy mycotoxin) is dissolved in an appropriate vehicle (e.g., dimethyl sulfoxide) and administered via oral gavage or intraperitoneal injection. Dosing regimens should be based on prior toxicity studies to induce sublethal liver injury.
-
Sample Collection: At predetermined time points, animals are anesthetized, and blood is collected via cardiac puncture for serum biomarker analysis. Liver tissue is harvested for histopathological examination.
Serum Biomarker Analysis
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assays:
-
Collect whole blood and allow it to clot. Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Use a commercial colorimetric assay kit.
-
Add 10 µL of serum or standard to a 96-well plate.
-
Add 100 µL of the reaction mixture containing the substrate (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST) and cofactors.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the enzyme activity based on a standard curve.
-
-
High Mobility Group Box 1 (HMGB1) ELISA:
-
Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add 100 µL of serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash and add TMB substrate. Stop the reaction with an acidic stop solution.
-
Read the absorbance at 450 nm.
-
-
microRNA-122 (miR-122) Quantification by qRT-PCR:
-
Isolate total RNA, including small RNAs, from serum using a specialized kit.
-
Perform reverse transcription using a stem-loop primer specific for miR-122.
-
Conduct quantitative real-time PCR using a forward primer specific for miR-122 and a universal reverse primer.
-
Use a spike-in control (e.g., cel-miR-39) for normalization of RNA isolation and amplification efficiency.
-
Calculate the relative expression of miR-122 using the ΔΔCt method.
-
Histopathological Analysis
-
Tissue Processing:
-
Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections for microscopic examination.
-
-
Masson's Trichrome Staining for Fibrosis:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclei (black).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Counterstain with aniline blue for collagen (blue).
-
Dehydrate and mount for microscopic assessment of fibrosis.
-
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflow for biomarker validation and a proposed signaling pathway for mycotoxin-induced liver injury.
Caption: Experimental workflow for the validation of liver injury biomarkers.
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Conclusion
The validation of sensitive and specific biomarkers is crucial for understanding and mitigating the risks associated with hepatotoxins like this compound. While traditional biomarkers such as ALT and ALP provide valuable information, emerging markers like HMGB1 and miR-122 may offer enhanced specificity and earlier detection of liver injury. Further research is warranted to generate specific quantitative data for this compound to definitively validate the performance of these biomarkers for this particular mycotoxin. The experimental protocols and comparative data presented in this guide provide a framework for conducting such validation studies and advancing the field of hepatotoxicity assessment.
References
A Comparative Guide to the Transcriptomics of Rhizonin A and Other Ribosome-Inhibiting Toxins
Disclaimer: As of late 2025, direct comparative transcriptomic studies on cells treated with Rhizonin A are not available in the public domain. This guide, therefore, proposes a framework for such a study and draws comparisons with well-documented ribosome-inhibiting toxins—Ricin and Shiga Toxin—to provide a comprehensive overview of the anticipated cellular responses and experimental considerations.
This compound is a hepatotoxic cyclopeptide known to be produced by bacterial endosymbionts of the fungus Rhizopus microsporus. While its precise molecular interactions are a subject of ongoing research, its cytotoxicity suggests a profound impact on cellular processes. A comparative transcriptomic analysis would be invaluable for elucidating its mechanism of action and identifying potential therapeutic targets. This guide outlines a proposed experimental design for such an analysis and presents existing data from other potent ribosome-inhibiting toxins to serve as a benchmark.
Proposed Alternatives for Comparison
To understand the specific transcriptomic signature of this compound, it is crucial to compare it with other toxins that have a similar mode of action. The following well-characterized ribosome-inhibiting proteins (RIPs) are proposed as comparators:
-
Ricin: A highly toxic lectin derived from the castor bean (Ricinus communis). It is a type 2 RIP, consisting of an A chain with N-glycosidase activity that depurinates rRNA, and a B chain that facilitates cell entry.[1][2][3]
-
Shiga Toxin (Stx): A toxin produced by Shigella dysenteriae and some strains of Escherichia coli. Similar to ricin, it is an AB5 toxin where the A subunit possesses N-glycosidase activity that inhibits protein synthesis.[1][2]
These toxins, like likely this compound, trigger a cascade of cellular stress responses following the inhibition of protein synthesis, making them ideal candidates for a comparative transcriptomic study.
Quantitative Data Summary
A comparative transcriptomics experiment would yield vast amounts of data on differentially expressed genes (DEGs). The following table is a template illustrating how such data could be presented, populated with representative findings from studies on Ricin and Shiga Toxin.
| Feature | This compound (Hypothetical) | Ricin (from Human Lung Epithelial Cells) | Shiga Toxin (from Mouse Kidneys) |
| Cell Line/Tissue | Human Hepatocyte (e.g., HepG2) | Human Lung Epithelial (A549) | Mouse Kidney |
| Treatment Concentration | To be determined (e.g., IC50) | Not specified | Not specified |
| Exposure Time | 6h, 12h, 24h | Not specified | 6h and 72h |
| Total DEGs | > 5000 | 5872 | 1212 (at 6h), 1016 (at 72h) |
| Upregulated Genes | > 2500 | Not specified | 744 (at 6h), 574 (at 72h) |
| Downregulated Genes | > 2500 | Not specified | 468 (at 6h), 442 (at 72h) |
| Key Upregulated Pathways | Apoptosis, ER Stress, MAPK Signaling | TNF Signaling, Rap1 Signaling, Ras Signaling | TNFR1/2 Signaling, iNOS Signaling, IL-6 Signaling |
| Key Downregulated Pathways | Protein Synthesis, Cell Cycle | Fatty Acid Metabolism | Lipid Metabolism |
Experimental Protocols
Detailed and reproducible methodologies are critical for a successful comparative transcriptomics study.
Cell Culture and Toxin Treatment
-
Cell Lines: Human hepatocellular carcinoma cells (HepG2) would be a relevant model for the hepatotoxic this compound. For comparison, human lung epithelial cells (A549) for Ricin and human colonic epithelial cells for Shiga Toxin could be used.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Toxin Exposure: Cells would be seeded in 6-well plates and grown to 80-90% confluency. The media would then be replaced with fresh media containing this compound, Ricin, or Shiga Toxin at their respective IC50 concentrations for time points such as 6, 12, and 24 hours. Control cells would receive media with the vehicle alone.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA would be extracted from the treated and control cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: The integrity and concentration of the extracted RNA would be assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 would be used for library preparation.
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Construction: mRNA would be enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA would then be fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA would be synthesized, followed by end-repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared libraries would be sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform, generating paired-end reads of 150 bp.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads would be checked for quality using FastQC, and adapters and low-quality bases would be trimmed.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels would be quantified using tools like HTSeq or Salmon.
-
Differential Expression Analysis: Differential gene expression analysis between toxin-treated and control groups would be performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be conducted on the list of DEGs to identify significantly affected biological processes and signaling pathways.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative transcriptomic analysis.
Caption: A flowchart of the key steps in a comparative transcriptomics study.
Signaling Pathways
Ribosome-inhibiting toxins are known to induce a ribotoxic stress response, which activates several signaling pathways, most notably the MAPK pathways.
Caption: Activation of MAPK pathways as a core component of the ribotoxic stress response.
A comparative transcriptomic study of this compound alongside other ribosome-inhibiting toxins would be a significant step forward in understanding its toxicology. The resulting data would not only clarify its mechanism of action but also reveal unique cellular responses, potentially paving the way for the development of novel diagnostics and therapeutics.
References
- 1. Expanding role of ribosome-inactivating proteins: From toxins to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Inactivating Proteins from Plants: A Historical Overview - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Dose-Response Relationship of Rhizonin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the dose-response relationship of Rhizonin A, a potent hepatotoxic cyclic peptide mycotoxin. While direct in-vitro dose-response data for this compound is limited in publicly available literature, this document outlines the necessary experimental protocols and provides comparative data from other mycotoxins to guide researchers in their investigations.
This compound is a mycotoxin produced by Burkholderia endosymbionts residing within the fungus Rhizopus microsporus.[1][2][3] In vivo studies have demonstrated its significant hepatotoxicity.[4] Research in rats has shown that a single oral dose of 70 mg/kg is lethal, indicating high toxicity.[4] The toxin induces severe liver and kidney damage, with hepatocytes showing effects ranging from degeneration to necrosis.
To fully characterize its toxicological profile and potential therapeutic applications, establishing a clear in-vitro dose-response relationship is crucial. This involves determining the concentrations at which this compound elicits specific cellular effects, such as reduced cell viability, induction of apoptosis, and cell cycle arrest.
Comparative Analysis of Mycotoxin Cytotoxicity
| Mycotoxin | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Sterigmatocystin | Hep3B | MTT | 48h | >10⁻⁹ M | |
| Ochratoxin A | Hep3B | MTT | 48h | >10⁻⁶ M | |
| Citrinin | Hep3B | MTT | 48h | >10⁻⁹ M | |
| Beauvericin | HepG2 | MTT | 24h | 2.5 - 25 µM | |
| Enniatin A | HepG2 | Resazurin | 48h | 3.0 µM | |
| Enniatin A1 | HepG2 | Resazurin | 48h | 5.6 µM | |
| Enniatin B | HepG2 | Resazurin | 48h | 3.4 µM | |
| Enniatin B1 | HepG2 | Resazurin | 48h | 5.6 µM |
Experimental Protocols
To establish the dose-response relationship of this compound, a series of in-vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 50 µg/mL PI to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments and the potential mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for determining the dose-response of this compound.
Hypothetical signaling pathway for this compound-induced hepatotoxicity.
The proposed pathway suggests that this compound may initiate cellular damage by interacting with the cell membrane or specific stress receptors. This initial insult could lead to an increase in reactive oxygen species (ROS), a common mechanism of toxin-induced cell injury. Elevated ROS levels can then cause mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Concurrently, cellular stress can trigger signaling pathways that lead to cell cycle arrest, preventing the proliferation of damaged cells.
By following the outlined experimental protocols and using the provided comparative data and hypothetical pathway as a guide, researchers can effectively establish the dose-response relationship of this compound and further elucidate its mechanism of action. This knowledge is essential for assessing its toxicological risk and exploring any potential therapeutic value.
References
- 1. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rhizonin A: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Rhizonin A with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data on this compound Toxicity
The hazardous nature of this compound necessitates careful handling and disposal. The following table summarizes the available toxicity data.
| Toxicity Data | Value | Species |
| Lethal Dose (LD100) | 70 mg/kg | Rat (oral)[1] |
This data underscores the high toxicity of this compound and the importance of preventing any environmental release.
Recommended Disposal Protocol for this compound
The following step-by-step procedure is a recommended guideline for the proper disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste and should be adapted to comply with institutional and local regulations.
Experimental Protocol: Decontamination and Disposal
-
Segregation of Waste : All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, tubes), PPE, and absorbent materials from spill cleanups, must be segregated from general laboratory waste.[2][3] These items should be collected in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[2][3]
-
Chemical Inactivation (Recommended) : Due to its toxicity, chemical inactivation of this compound waste is the preferred first step. A common method for the inactivation of mycotoxins is treatment with a solution of sodium hypochlorite (bleach).
-
Prepare a fresh solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, resulting in a final concentration of 0.5-1% sodium hypochlorite).
-
Carefully add the sodium hypochlorite solution to the liquid this compound waste in a suitable container within a chemical fume hood. For solid waste, ensure it is fully submerged in the bleach solution.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation. The exact time may vary, and it is advisable to consult with your institution's safety officer.
-
-
Neutralization and pH Adjustment : After inactivation, the resulting solution may be basic due to the sodium hypochlorite. Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. This step is crucial before aqueous disposal to prevent damage to plumbing and to comply with wastewater regulations.
-
Aqueous Waste Disposal : Once inactivated and neutralized, small quantities of the treated liquid waste may be permissible for disposal down the sanitary sewer, followed by copious amounts of water. However, this is highly dependent on local regulations. Always verify with your institution's Environmental Health and Safety (EHS) department before any drain disposal.
-
Solid Waste Disposal : All solid waste, including inactivated materials and any items that could not be chemically treated, must be packaged in the designated hazardous waste container. The container should be sealed and clearly labeled as "Hazardous Waste: this compound (inactivated)" and include the date and the name of the generating laboratory.
-
Final Disposal : The sealed hazardous waste container must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste contractor for incineration or other approved disposal methods.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: The disposal procedures outlined above are intended as a general guide. All laboratory personnel must adhere to the specific regulations and guidelines provided by their institution's Environmental Health and Safety department and local regulatory agencies.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rhizonin A
For Immediate Implementation: This document provides critical safety and logistical information for all laboratory personnel handling Rhizonin A. Adherence to these procedures is mandatory to ensure a safe research environment and prevent hazardous exposure.
This compound, a potent hepatotoxic cyclopeptide mycotoxin, necessitates stringent handling protocols due to its significant health risks.[1][2][3][4] Research indicates that this compound is acutely toxic, with studies in rats showing 100% mortality at a dose of 70 mg/kg, causing severe damage to the liver and kidneys.[2] Given the absence of a specific Safety Data Sheet (SDS), a cautious approach based on its known toxicity and general mycotoxin handling guidelines is essential.
Essential Safety and Handling Information
All personnel must handle this compound within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosolized particles. The work area should be clearly designated for toxic substance handling.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for various stages of handling.
| Task | Required Personal Protective Equipment |
| Preparation of Solutions & Aliquoting | - Disposable nitrile gloves (double-gloving recommended)- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Handling of this compound Solutions | - Disposable nitrile gloves- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles |
| Waste Disposal | - Disposable nitrile gloves (heavy-duty recommended)- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield |
| Spill Cleanup | - Disposable nitrile gloves (double-gloving recommended)- Disposable, fluid-resistant gown- ANSI-approved safety glasses with side shields or chemical splash goggles- Full-face respirator with appropriate cartridges |
Toxicological Data Summary:
| Parameter | Value | Species | Notes |
| Lethal Dose (LD100) | 70 mg/kg | Rat (oral) | Caused 100% mortality. |
| Primary Target Organs | Liver, Kidneys | Rat | Causes degeneration and necrosis of hepatocytes and renal tubular epithelium. |
| Observed Effects | Hepatotoxicity, Nephrotoxicity | Rat | Disassociation of liver cell cords and periportal bile-duct proliferation. |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound:
-
Preparation:
-
Before handling, ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly.
-
Gather all necessary materials, including this compound, solvents, and disposal containers, and place them in the containment unit.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Whenever feasible, handle this compound in a solution to minimize the risk of aerosol formation.
-
If working with the powdered form, exercise extreme caution to avoid generating dust.
-
Use dedicated, clearly labeled equipment for all work with this compound.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature and light sensitivity recommendations if available from the supplier.
-
Disposal Plan:
All materials contaminated with this compound are to be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Decontaminate the liquid waste by adding sodium hypochlorite (bleach) to a final concentration of at least 5% and allowing it to react for a minimum of 30 minutes before collection by environmental health and safety personnel.
-
-
Solid Waste:
-
All disposable PPE (gloves, lab coats, etc.), contaminated labware (pipette tips, tubes), and any other solid materials that have come into contact with this compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
This solid waste should be incinerated.
-
Emergency Spill Response:
In the event of a spill, evacuate the immediate area and follow these procedures:
-
Alert Personnel: Immediately notify all personnel in the vicinity and the laboratory supervisor.
-
Containment: If it is safe to do so, cover the spill with an absorbent material to prevent it from spreading.
-
Decontamination:
-
Wearing the appropriate spill cleanup PPE, carefully apply a 5% sodium hypochlorite solution to the spill area, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
Wipe up the decontaminated spill with absorbent material and place it in the hazardous solid waste container.
-
Clean the spill area again with a detergent solution, followed by water.
-
-
Reporting: Report the incident to the institution's environmental health and safety office.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal and spill response.
References
- 1. Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolation, structure, and absolute configuration of the mycotoxin, this compound, a novel cyclic heptapeptide containing N-methyl-3-(3-furyl)alanine, produced by Rhizopus microsporus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
